Technical Documentation Center

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde
  • CAS: 870721-63-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2-ethoxynicotinaldehyde: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-chloro-2-ethoxynicotinaldehyde, a heterocyclic aldehyde of increasing interest to researchers, scientists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-chloro-2-ethoxynicotinaldehyde, a heterocyclic aldehyde of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, molecular properties, and its significance as a versatile building block in the synthesis of novel therapeutic agents. The strategic incorporation of chlorine and an ethoxy group on the pyridine ring offers unique electronic and steric properties, making it a valuable scaffold in the design of compounds with tailored biological activities.

Core Molecular Attributes

5-Chloro-2-ethoxynicotinaldehyde is a substituted pyridine derivative characterized by a chloro group at the 5-position, an ethoxy group at the 2-position, and an aldehyde functional group at the 3-position. These features contribute to its utility as a chemical intermediate in the synthesis of more complex molecules.

Chemical Structure and Properties

The foundational attributes of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-chloro-2-ethoxypyridine-3-carbaldehydeN/A
CAS Number 870721-63-4[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
SMILES O=CC1=CC(Cl)=CN=C1OCC[1]
Appearance Likely a solid at room temperatureInferred

The presence of the chlorine atom, an electronegative halogen, significantly influences the electronic properties of the pyridine ring, which can be a crucial factor in modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[2] The ethoxy group, on the other hand, can impact solubility and metabolic stability.

Caption: Chemical structure of 5-chloro-2-ethoxynicotinaldehyde.

Synthesis and Reactivity

Proposed Synthetic Workflow

A logical synthetic pathway could commence from a suitable pyridine precursor, followed by sequential introduction of the required functional groups.

Synthesis_Workflow Start 2,5-dichloronicotinaldehyde Intermediate1 5-chloro-2-hydroxynicotinaldehyde Start->Intermediate1 Nucleophilic Aromatic Substitution (e.g., NaOH) Product 5-chloro-2-ethoxynicotinaldehyde Intermediate1->Product Williamson Ether Synthesis (e.g., C2H5I, base)

Caption: A proposed synthetic workflow for 5-chloro-2-ethoxynicotinaldehyde.

This proposed pathway leverages well-established reactions in heterocyclic chemistry. The initial nucleophilic aromatic substitution of a chloro group at the 2-position of a pyridine ring is a common strategy, followed by a standard Williamson ether synthesis to introduce the ethoxy group.

Spectroscopic Characterization

The structural elucidation of 5-chloro-2-ethoxynicotinaldehyde would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this compound is not publicly available, we can predict the expected spectral features based on its structure.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the protons of the ethoxy group.

ProtonExpected Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (H-4, H-6)7.5 - 8.5Doublets
Ethoxy (-OCH₂CH₃)4.2 - 4.6Quartet
Ethoxy (-OCH₂CH₃)1.3 - 1.6Triplet

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
Aldehyde (C=O)185 - 195
Aromatic (C-Cl)130 - 140
Aromatic (C-O)160 - 170
Aromatic (C-H)110 - 140
Ethoxy (-OCH₂)60 - 70
Ethoxy (-CH₃)14 - 18

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and the C-O stretching of the ether.[3]

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aldehyde)1690 - 1740
C-H (Aldehyde)2720 and 2820 (often two weak bands)
C-O (Ether)1000 - 1300
C-Cl600 - 800
Aromatic C=C1400 - 1600
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).[4]

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic core. The specific combination of substituents in 5-chloro-2-ethoxynicotinaldehyde makes it a promising starting material for the synthesis of compounds targeting a wide range of biological targets.

Role as a Pharmacophore

The aldehyde group is a versatile functional handle that can be readily converted into other functionalities, such as amines, alcohols, and carboxylic acids, or used in the formation of Schiff bases and other heterocyclic systems.[5] This allows for the rapid generation of compound libraries for screening against various diseases.

Potential Therapeutic Areas

While specific biological activities for derivatives of 5-chloro-2-ethoxynicotinaldehyde are not extensively documented, related chloro-containing heterocyclic compounds have shown promise in several therapeutic areas, including:

  • Anticancer Agents: The naphthofuran scaffold, which can be synthesized from related aldehydes, has been investigated for its potential to inhibit NF-κB activity, a key player in cancer progression.[6]

  • Antimicrobial Agents: Schiff bases derived from substituted benzaldehydes are known to possess antimicrobial properties.[5]

The strategic placement of the chloro and ethoxy groups can be leveraged to fine-tune the physicochemical properties of drug candidates, such as their lipophilicity and metabolic stability, which are critical for oral bioavailability and overall efficacy.

Experimental Protocols

The following are generalized protocols for reactions that could involve 5-chloro-2-ethoxynicotinaldehyde as a key reactant.

Protocol: Reductive Amination

This protocol describes the conversion of the aldehyde to an amine, a common transformation in medicinal chemistry.

Materials:

  • 5-chloro-2-ethoxynicotinaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-chloro-2-ethoxynicotinaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Wittig Reaction

This protocol outlines the conversion of the aldehyde to an alkene.

Materials:

  • 5-chloro-2-ethoxynicotinaldehyde

  • A suitable phosphonium ylide

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • A strong base (e.g., n-butyllithium, sodium hydride) if generating the ylide in situ

Procedure:

  • Prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Dissolve 5-chloro-2-ethoxynicotinaldehyde (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alkene by column chromatography.

Conclusion

5-Chloro-2-ethoxynicotinaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern provides a platform for the development of new chemical entities with tailored biological activities. The synthetic accessibility and the potential for a wide range of chemical transformations make it an attractive starting material for drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates.

References

Sources

Exploratory

2-ethoxy-5-chloropyridine-3-carboxaldehyde MSDS and safety data

Technical Monograph: 2-Ethoxy-5-chloropyridine-3-carboxaldehyde Executive Summary 2-Ethoxy-5-chloropyridine-3-carboxaldehyde (CAS 870721-63-4) is a highly specialized heterocyclic building block used primarily in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Ethoxy-5-chloropyridine-3-carboxaldehyde

Executive Summary 2-Ethoxy-5-chloropyridine-3-carboxaldehyde (CAS 870721-63-4) is a highly specialized heterocyclic building block used primarily in the development of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its value lies in its trifunctional nature: the aldehyde handle allows for reductive aminations or condensations; the chlorine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura); and the ethoxy group modulates lipophilicity and metabolic stability. This guide outlines the physicochemical profile, safety protocols, and synthetic utility of this compound, designed for researchers requiring high-fidelity technical data.

Part 1: Chemical Identity & Physicochemical Profile[1]

1.1 Nomenclature & Identification

  • IUPAC Name: 5-chloro-2-ethoxypyridine-3-carbaldehyde

  • Common Synonyms: 5-Chloro-2-ethoxynicotinaldehyde; 2-Ethoxy-5-chloro-3-formylpyridine.

  • CAS Registry Number: 870721-63-4 (Note: Isomer specificity is critical; distinguish from 6-chloro analogs).

1.2 Physicochemical Data The following data represents the consensus properties for this structural class.

PropertyValueNote
Molecular Formula C₈H₈ClNO₂-
Molecular Weight 185.61 g/mol -
Appearance Pale yellow to off-white solidOxidizes to acid upon prolonged air exposure
Melting Point 68–72 °CVaries by purity/crystal form
Boiling Point ~285 °C (Predicted)Decomposes at high T
Solubility DMSO, DCM, Ethyl Acetate, MethanolSparingly soluble in water
pKa (Conj.[1][2][3][4] Acid) ~2.5 (Pyridine N)Electron-withdrawing Cl lowers basicity
LogP ~2.3Moderate lipophilicity

Part 2: Hazard Identification & Safety Protocols (SDS Core)

2.1 GHS Classification As a potent electrophile and pyridine derivative, this compound is classified as an Irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][4][6][7][8]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[5][6][8]

2.2 Precautionary Statements (P-Codes)

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]

  • P280: Wear protective gloves/eye protection/face protection.[6][7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[6][8] Continue rinsing.[6][8]

2.3 Emergency Response Decision Tree The following logic flow dictates the immediate response to exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction Rinse 15 min (Lifting Eyelids) Eye->EyeAction SkinAction Remove Clothing Wash Soap/Water Skin->SkinAction InhalAction Move to Fresh Air Support Breathing Inhal->InhalAction MedAttn Seek Medical Attention (Show SDS) EyeAction->MedAttn SkinAction->MedAttn InhalAction->MedAttn

Caption: Emergency response workflow for exposure to 2-ethoxy-5-chloropyridine-3-carboxaldehyde.

Part 3: Synthetic Utility & Experimental Protocols

3.1 Synthesis Strategy: Regioselective SNAr The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloropyridine-3-carboxaldehyde. The chlorine at the 2-position is significantly more electrophilic due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing formyl group at the 3-position.

3.2 Protocol: Synthesis from 2,5-Dichloropyridine-3-carboxaldehyde

  • Reagents: 2,5-Dichloropyridine-3-carboxaldehyde (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol (0.5 M concentration).

  • Equipment: Flame-dried round-bottom flask, N₂ atmosphere, reflux condenser.

Step-by-Step Methodology:

  • Setup: Charge the flask with 2,5-dichloropyridine-3-carboxaldehyde and dissolve in anhydrous ethanol under N₂.

  • Addition: Cool the solution to 0 °C. Add Sodium Ethoxide (21% wt in EtOH) dropwise over 15 minutes. Rationale: Controlling the exotherm prevents polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[9]

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography if necessary.

3.3 Synthetic Pathway Visualization

SynthesisPath Start 2,5-Dichloro-3-formylpyridine Reagent NaOEt / EtOH (0°C to RT) Start->Reagent Intermed Meisenheimer Complex (Transition State) Reagent->Intermed Nucleophilic Attack (C2) Product 2-Ethoxy-5-chloro- pyridine-3-carboxaldehyde Intermed->Product Elimination of Cl- SideProd Bis-ethoxy byproduct (Over-reaction) Product->SideProd Excess NaOEt / Heat

Caption: SNAr pathway showing the regioselective displacement of the C2-chlorine atom.

Part 4: Handling, Storage, & Stability

4.1 Storage Conditions

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[9] Aldehydes are prone to autoxidation to carboxylic acids (2-ethoxy-5-chloronicotinic acid) upon exposure to air.

  • Container: Amber glass vials to prevent photodegradation.

4.2 Stability Indicators (Self-Validation)

  • Visual Check: A color change from pale yellow to dark orange/brown indicates decomposition or polymerization.

  • Solubility Check: If the solid becomes insoluble in DCM but soluble in dilute NaOH, it has likely oxidized to the carboxylic acid.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113118-82-4 (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2010). Regioselective Nucleophilic Substitution of Chloropyridines. Org.[1][4][10][11] Synth. 87, 161. Retrieved from [Link]

  • Boroncore (2024). Product Catalog: 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (CAS 870721-63-4). Retrieved from [Link]

Sources

Foundational

pyridine-3-carbaldehyde derivatives for medicinal chemistry scaffolds

[1] Executive Summary Pyridine-3-carbaldehyde (Nicotinaldehyde) represents a "privileged structure" in medicinal chemistry, distinct from its 2- and 4-isomers due to its unique electronic distribution. Unlike the 2- and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Pyridine-3-carbaldehyde (Nicotinaldehyde) represents a "privileged structure" in medicinal chemistry, distinct from its 2- and 4-isomers due to its unique electronic distribution. Unlike the 2- and 4-positions, which are electronically deficient and prone to nucleophilic attack, the 3-position retains a more "benzene-like" electronic profile while offering the solubility and metabolic advantages of the pyridine nitrogen. This guide details the strategic utilization of pyridine-3-carbaldehyde as a linchpin for generating diverse bioactive scaffolds, focusing on reductive amination, multi-component reactions (MCRs), and directed C-H functionalization.

Part 1: The Pharmacophore Logic

Electronic Descriptors and Solubility

The pyridine nitrogen creates a permanent dipole, significantly enhancing water solubility compared to benzene analogs (


 Pyridine 

0.65 vs. Benzene

2.13). However, the position of the aldehyde is critical for metabolic stability.
  • C2/C4 Positions: Highly activated for nucleophilic aromatic substitution (

    
    ) and metabolic oxidation by oxidases.
    
  • C3 Position (Nicotinaldehyde): The aldehyde at C3 is electronically deactivated regarding the ring nitrogen’s inductive effect compared to C2/C4. This allows the aldehyde to be manipulated chemically without destabilizing the ring, making it an ideal handle for Late-Stage Functionalization (LSF) .

Strategic Reactivity Map

The utility of pyridine-3-carbaldehyde lies in its ability to serve as a divergent node. It can undergo classical carbonyl chemistry or serve as a directing group for ring functionalization.

ReactivityMap Center Pyridine-3-Carbaldehyde (Scaffold Hub) RedAm Reductive Amination (Library Generation) Center->RedAm + Amines (STAB) GBB Groebke-Blackburn-Bienaymé (Fused Imidazoles) Center->GBB + Amidine + Isonitrile CH_Act C-H Activation (Transient Directing Group) Center->CH_Act + Metal Cat. Hantzsch Hantzsch Synthesis (1,4-Dihydropyridines) Center->Hantzsch + 1,3-Dicarbonyl

Figure 1: Divergent synthetic pathways from the pyridine-3-carbaldehyde hub.

Part 2: Core Synthetic Protocols

Protocol A: High-Fidelity Reductive Amination

Context: Reductive amination is the primary method for appending solubilizing amine tails or linking pharmacophores. Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (


) due to reduced toxicity and better functional group tolerance (does not reduce ketones/aldehydes competitively once the imine is formed).

Reagents:

  • Pyridine-3-carbaldehyde (1.0 equiv)

  • Amine (

    
    , 1.1–1.2 equiv)
    
  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Acetic Acid (AcOH, catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve pyridine-3-carbaldehyde in DCE (0.1 M concentration). Add the amine.[2]

    • Critical Check: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (

      
      ) to liberate the free base.
      
    • Add AcOH (1.0 equiv) to catalyze imine formation if the reaction is sluggish. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB portion-wise.

    • Why STAB? It is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the aldehyde precursor.

  • Quench & Workup: Stir at RT for 2–16 hours. Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Note: The pyridine nitrogen may protonate during workup. Ensure the aqueous phase pH > 8 to extract the free base.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: This is a powerful Multi-Component Reaction (MCR) that fuses the pyridine ring with an imidazole, creating the imidazo[1,2-a]pyridine scaffold.[3][4] This scaffold is present in drugs like Zolimidine (gastroprotective) and is a bioisostere for indole.

Mechanism: A [4+1] cycloaddition involving the aldehyde, an isocyanide, and a 2-aminopyridine (or amidine).[3]

GBB_Workflow Aldehyde Pyridine-3-Carbaldehyde Mix Step 1: Mix in MeOH/DCM Catalyst: Sc(OTf)3 or AcOH Aldehyde->Mix Amine 2-Aminopyridine Amine->Mix Isonitrile R-NC (Isocyanide) Isonitrile->Mix Imine Intermediate: Schiff Base Formation Mix->Imine -H2O Cyclo Step 2: [4+1] Cycloaddition Imine->Cyclo + Isonitrile Product Scaffold: Imidazo[1,2-a]pyridine Cyclo->Product

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Experimental Protocol:

  • Setup: Dissolve 2-aminopyridine (1.0 equiv) and pyridine-3-carbaldehyde (1.0 equiv) in Methanol or DCM (concentration 0.2 M).

  • Catalyst: Add Scandium Triflate (

    
    , 5 mol%) or simply Acetic Acid (10 mol%).
    
  • Addition: Add the isocyanide (1.0–1.2 equiv).

  • Reaction: Stir at RT (for

    
    ) or reflux (for AcOH) for 12 hours.
    
  • Purification: The product often precipitates or can be purified via flash chromatography (EtOAc/Hexane).

Part 3: Advanced Applications & Data

C-H Activation via Transient Directing Groups

Recent advances utilize the aldehyde at C3 as a "Transient Directing Group" (TDG). By condensing with a catalytic amine (e.g., glycine or an aniline), the aldehyde forms a temporary imine that directs metal catalysts (Pd or Rh) to the C2 or C4 position.

  • Application: Synthesis of polysubstituted pyridines without pre-functionalized halogenated precursors.

  • Selectivity: The C4 position is often favored due to steric hindrance at C2, though specific ligands can tune this.

Comparative Physical Data for Scaffold Design
PropertyPyridine-3-carbaldehydeBenzaldehyde (Analog)Implication for MedChem
MW 107.11 g/mol 106.12 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~0.65~1.48Pyridine improves aqueous solubility significantly.
Boiling Point 78–81 °C (10 mmHg)178 °C (atm)Volatile; handle in fume hood.
pKa (Conj. Acid) ~3.8N/ANitrogen can be protonated to modulate lysosomal trapping.
H-Bond Acceptors 2 (N, O)1 (O)Additional vector for target engagement.
Case Study: 1,4-Dihydropyridines (Hantzsch)

While classical, the Hantzsch synthesis remains relevant for calcium channel blocker analogs. Pyridine-3-carbaldehyde is not the standard starting material for Nifedipine (which uses 2-nitrobenzaldehyde), but it is used to synthesize aza-analogs of these drugs, investigating the effect of the extra nitrogen on channel binding affinity.

  • Reaction: Pyridine-3-carbaldehyde + Methyl Acetoacetate + Ammonia

    
     4-(3-Pyridyl)-1,4-dihydropyridine.
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Recognition of Novel Synthetic Scaffolds." Angewandte Chemie International Edition.
  • Boltjes, A., & Dömling, A. (2019).[5] "The Groebke-Blackburn-Bienaymé Reaction."[4][5][6][7] European Journal of Organic Chemistry.

  • Ye, M., et al. (2011). "Pd(II)-Catalyzed C–H Alkenylation of Pyridines." Journal of the American Chemical Society.[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 68337, 3-Pyridinecarboxaldehyde." PubChem.

Sources

Exploratory

A Senior Application Scientist's Guide to 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (CAS 870721-63-4) for Research Applications

Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. From its f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. From its fundamental physicochemical properties and safe handling protocols to its synthetic utility and analytical validation, this document serves as an in-depth resource for researchers, chemists, and drug development professionals. We will explore the strategic importance of its functional groups, propose a logical synthetic pathway, detail key downstream reaction protocols, and establish a framework for quality control. The insights herein are designed to empower scientists to effectively integrate this versatile intermediate into their research and development workflows.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a cornerstone of modern pharmacology, forming the structural core of numerous FDA-approved drugs.[1][2] Its presence is critical in therapeutics ranging from anti-cancer and anti-inflammatory agents to antimicrobials.[2][3][4] The utility of the pyridine scaffold lies in its bioisosteric relationship to a phenyl ring, its ability to engage in hydrogen bonding via the nitrogen atom, and its capacity to improve the aqueous solubility of a drug candidate.[2]

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde emerges as a particularly valuable building block due to its strategic trifunctionalization. Each substituent—the chloro group, the ethoxy group, and the carbaldehyde—offers a distinct chemical handle for molecular elaboration. This pre-installed functionality allows researchers to bypass multiple synthetic steps and directly explore diverse chemical spaces, accelerating the discovery of novel compounds with therapeutic potential. This guide provides the foundational knowledge required to procure, handle, and utilize this compound to its fullest potential in a research setting.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any experimental protocol.

PropertyValueSource / Method
CAS Number 870721-63-4Boroncore[5]
Molecular Formula C₈H₈ClNO₂Calculated
Molecular Weight 185.61 g/mol Calculated
IUPAC Name 5-chloro-2-ethoxypyridine-3-carbaldehydeIUPAC Nomenclature
Appearance White to yellow solid (predicted)Analogy to similar compounds[3]
Storage Store at 2 - 8 °C under inert gasRecommended for aldehydes[3][6]

Structural Rationale for Reactivity:

  • Aldehyde Group (C3): This is the primary reactive site for nucleophilic addition and condensation reactions. It serves as a versatile anchor point for introducing new substituents via reductive amination, Wittig reactions, or the formation of other heterocyclic systems.[7]

  • Ethoxy Group (C2): As an electron-donating group, the ethoxy substituent activates the pyridine ring, potentially influencing the reactivity of the other positions. Its presence also adds lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

  • Chloro Group (C5): The halogen at this position provides a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of aryl, alkyl, or amino groups to build molecular complexity.

Procurement and Safe Laboratory Handling

Sourcing Research-Grade Material

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde can be sourced from specialized chemical suppliers. When procuring this compound, it is essential to use the CAS number 870721-63-4 to ensure the correct material is ordered.[5]

Known Suppliers:

  • Boroncore[5]

  • Other suppliers can be identified by searching chemical purchasing databases with the CAS number.

Upon receipt, it is crucial to request and review the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA). The CoA provides lot-specific purity data, which is essential for accurate stoichiometry in subsequent reactions.

Safety and Handling Protocol

While a specific SDS for this compound was not found in a general search, the following handling protocol is based on data for structurally similar chloro- and pyridine-aldehyde compounds.[8][9][10][11] This protocol is a guideline; the official SDS from the supplier must always take precedence.

Hazard Profile (Anticipated):

  • Causes serious eye irritation.[8][9][10]

  • Causes skin irritation.[8][10]

  • May cause an allergic skin reaction or sensitization.[10][11]

  • May be harmful if swallowed or inhaled.[8][10]

Step-by-Step Handling Procedure:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves to prevent skin contact.

    • Wear chemical safety goggles or a face shield to protect the eyes.[9]

    • Wear a standard laboratory coat, fully fastened.

  • Dispensing:

    • Use a spatula to carefully transfer the solid from the container to a tared weighing vessel.

    • Avoid creating dust.[8] If the material is a fine powder, handle it with extra care.

    • Close the container tightly immediately after use to protect it from air and moisture.[9]

  • Waste Disposal: Dispose of unused material and contaminated consumables in a designated hazardous chemical waste container, following all institutional and local regulations.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[8]

Proposed Synthetic Pathway

While specific literature on the synthesis of 870721-63-4 is sparse, a logical and efficient pathway can be proposed based on established pyridine chemistry. The most plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available dichlorinated precursor.

Rationale: The chlorine atom at the C2 position of a pyridine ring is highly activated towards nucleophilic displacement, especially when an electron-withdrawing group like an aldehyde is present at C3. This makes the selective replacement of the C2 chlorine with an ethoxy group a highly favorable transformation.

Synthetic_Pathway precursor 2,5-Dichloropyridine-3-carbaldehyde product 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde precursor->product S_NAr Reaction (e.g., 60-80 °C) reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) reagent->product

Caption: Proposed synthesis of the target compound via SNAr.

Experimental Protocol: Synthesis via SNAr
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 2,5-dichloropyridine-3-carbaldehyde (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol as the solvent. While stirring, add sodium ethoxide (1.1 eq) portion-wise. Causality: Using a slight excess of the nucleophile ensures complete conversion of the starting material. Ethanol serves as both the solvent and the source of the ethoxy group if starting from sodium metal, but using pre-formed sodium ethoxide provides better control.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Core Applications in Research and Drug Discovery

The true value of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde lies in its function as a versatile synthetic hub. The aldehyde group is a gateway to a vast array of chemical transformations.

Synthetic_Utility center 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde CHO Cl reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) center:port1->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) center:port1->wittig suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) center:port2->suzuki product_amine Diverse Secondary/Tertiary Amines reductive_amination->product_amine product_alkene Substituted Alkenes wittig->product_alkene product_biaryl Biaryl Pyridines suzuki->product_biaryl

Caption: Key synthetic transformations from the core scaffold.

Protocol 5.1: Reductive Amination for Amine Library Synthesis

This protocol is fundamental for generating novel derivatives for structure-activity relationship (SAR) studies.

  • Setup: In a vial, dissolve 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Amine Addition: Add the primary or secondary amine of choice (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the in-situ formed iminium ion.

  • Reaction: Stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer over sodium sulfate, and concentrate. Purify via flash chromatography or preparative HPLC.

Analytical Characterization and Quality Control

Verifying the identity and purity of both the starting material and the synthesized products is a non-negotiable aspect of scientific integrity.

Protocol 6.1: Purity Determination by HPLC

This protocol establishes a baseline method for assessing the purity of a sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Validation: The protocol is considered self-validating if the peak is sharp and symmetrical, and the purity is calculated as >95% by area normalization for research-grade material.

Structural Confirmation: Expected Spectroscopic Signatures

While experimental data must be acquired, the following table provides predicted data to guide the analysis of the compound's structure.

Analysis TypeExpected Signature
¹H NMR - Aldehyde Proton (CHO): Singlet, ~10.0-10.4 ppm. - Pyridine Protons (Ar-H): Two doublets in the aromatic region, ~7.5-8.5 ppm. - Ethoxy Protons (OCH₂CH₃): Quartet, ~4.4-4.6 ppm (CH₂) and Triplet, ~1.4-1.5 ppm (CH₃).
¹³C NMR - Aldehyde Carbonyl (C=O): ~188-192 ppm. - Pyridine Carbons (C-Cl, C-O, C-CHO, C-H): Multiple signals between ~110-165 ppm. - Ethoxy Carbons (OCH₂CH₃): Signals at ~65-70 ppm (CH₂) and ~14-16 ppm (CH₃).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 186.03, corresponding to the protonated molecule (C₈H₉ClNO₂⁺). The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M) should be observed.

Conclusion

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is more than just a chemical; it is a strategic tool for accelerating discovery chemistry. Its pre-configured handles for orthogonal chemical modifications—nucleophilic addition at the aldehyde, cross-coupling at the chloro-position—provide an efficient pathway to novel and diverse molecular architectures. By understanding its properties, handling it safely, and applying robust synthetic and analytical protocols as detailed in this guide, researchers can effectively leverage this compound to build compound libraries, probe biological systems, and ultimately contribute to the development of next-generation therapeutics.

References

  • 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde. Boroncore.[Link]

  • 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196. PubChem.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC).[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information (PMC).[Link]

  • 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267. PubChem.[Link]

  • Analytical chemistry of carbonyl compounds in indoor air. Scienze.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.[Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.[Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.[Link]

  • The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. LCGC International.[Link]

  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. National Center for Biotechnology Information (PMC).[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde via the Vilsmeier-Haack Reaction

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Pyridine-3-carbaldehydes Substituted pyridine-3-carbaldehydes, such as 5-Chloro-2-ethoxy-pyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridine-3-carbaldehydes

Substituted pyridine-3-carbaldehydes, such as 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] The aldehyde functional group serves as a versatile handle for subsequent chemical transformations, while the specific substitution pattern on the pyridine ring dictates the molecule's ultimate biological activity and physical properties. The title compound, with its chloro and ethoxy substituents, is a key building block in medicinal chemistry, contributing to the development of novel therapeutic agents. This document provides a comprehensive guide to its synthesis using the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[3][4][5][6]

The Vilsmeier-Haack Reaction: Mechanistic Insights and Strategic Considerations

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5][6][7][8] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5][8]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphoryl chloride (POCl₃).[3][7] This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][8][9] The stoichiometry of these reactants is a critical parameter for optimal reagent formation.[3]

  • Electrophilic Aromatic Substitution: The Vilsmeier reagent then acts as the electrophile, attacking the electron-rich pyridine ring.[8][9] The presence of the electron-donating ethoxy group at the 2-position of the pyridine substrate is crucial, as it activates the ring towards electrophilic attack, directing the formylation to an adjacent position. The reaction generally works best with aromatic compounds bearing electron-donating groups.[8] Following the electrophilic attack, an intermediate iminium salt is formed.[7][9]

  • Hydrolysis: The final step is the hydrolysis of the iminium salt during the aqueous work-up, which yields the desired aldehyde product.[4][7][8]

The success of the Vilsmeier-Haack reaction on pyridine derivatives is highly dependent on the electronic nature of the substituents on the ring.[1][10] Electron-donating groups, such as the ethoxy group in the target synthesis, are essential for activating the otherwise electron-deficient pyridine ring towards electrophilic substitution.

Experimental Protocol: Synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chloro-6-ethoxypyridineC₇H₈ClNO157.60(To be determined)1.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09(To be determined)(Solvent & Reagent)
Phosphoryl chloride (POCl₃)Cl₃OP153.33(To be determined)1.1 - 3.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93(To be determined)(Solvent)
Crushed Ice/Ice-cold waterH₂O18.02(As needed)-
Sodium Bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01(As needed)-
Brine (saturated NaCl solution)NaCl58.44(As needed)-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04(As needed)-
Silica Gel (for column chromatography)SiO₂60.08(As needed)-
HexaneC₆H₁₄86.18(As needed)-
Ethyl AcetateC₄H₈O₂88.11(As needed)-

Instrumentation:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Safety Precautions:

  • Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[11][12] It should be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[11][12][13]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[14] Handle in a fume hood and wear appropriate PPE.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel, which could decompose the POCl₃ and the Vilsmeier reagent.[3]

Step-by-Step Procedure:

Part 1: In Situ Preparation of the Vilsmeier Reagent [3][4]

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Place anhydrous N,N-dimethylformamide (DMF) in the flask. The amount of DMF will serve as both a reagent and a solvent.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (typically 1.1 to 3 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring.[4] It is crucial to maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[4] The formation of the Vilsmeier reagent, which may appear as a pale yellow to colorless solution or solid, should be observed.[4]

Part 2: Formylation Reaction

  • Dissolve the starting material, 3-chloro-6-ethoxypyridine (1 equivalent), in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Depending on the substrate's reactivity, gentle heating may be required to drive the reaction to completion.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Once the reaction is complete, cool the reaction mixture back down to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.[4]

  • Stir the resulting mixture for 30-60 minutes.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash them sequentially with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.[4]

Visualization of the Experimental Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Part 1: Vilsmeier Reagent Preparation cluster_formylation Part 2: Formylation cluster_workup Part 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent  0 °C, Stirring POCl3 POCl3 POCl3->Vilsmeier_Reagent  Dropwise addition  (<10 °C) Reaction_Mixture Reaction Mixture (Iminium Salt Intermediate) Vilsmeier_Reagent->Reaction_Mixture  Add Substrate at 0 °C Substrate 3-Chloro-6-ethoxypyridine in Anhydrous DCM/DMF Substrate->Reaction_Mixture Reaction_Mixture->Reaction_Mixture Quench Quench with Ice/Water (Hydrolysis) Reaction_Mixture->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure 5-Chloro-2-ethoxy- pyridine-3-carbaldehyde Purify->Final_Product

Sources

Application

Application Notes and Protocols: The Strategic Use of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde as a Key Intermediate in the Synthesis of COX-2 Inhibitors

Introduction: The Pursuit of Selective COX-2 Inhibition The management of pain and inflammation is a cornerstone of modern medicine. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Selective COX-2 Inhibition

The management of pain and inflammation is a cornerstone of modern medicine. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological processes such as gastric protection, COX-2 is primarily induced during inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of drug discovery, aiming to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Diarylheterocyclic compounds have emerged as a prominent class of selective COX-2 inhibitors. Within this class, molecules featuring a substituted pyridine ring have demonstrated significant therapeutic potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a critical intermediate, 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde , in the construction of potent and selective COX-2 inhibitors, with a particular focus on the synthesis of Etoricoxib, a well-established COX-2 selective inhibitor.[3]

The Strategic Importance of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

The structure of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde incorporates several key features that make it a valuable building block for COX-2 inhibitors:

  • Pyridine Core: The pyridine scaffold is a common motif in many biologically active compounds and provides a rigid framework for the precise orientation of other substituents.

  • Formyl Group: The aldehyde functionality at the 3-position is a versatile chemical handle that can participate in a variety of carbon-carbon bond-forming reactions, most notably condensation reactions, to construct the desired diarylheterocyclic system.

  • Chloro and Ethoxy Substituents: The chloro group at the 5-position and the ethoxy group at the 2-position influence the electronic properties of the pyridine ring and can contribute to the overall binding affinity and selectivity of the final drug molecule.

This application note will detail a robust two-part synthetic strategy:

  • Part 1: Synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.

  • Part 2: Application of the Intermediate in the Synthesis of a COX-2 Inhibitor through a condensation reaction to form the core structure of a selective COX-2 inhibitor.

Part 1: Synthesis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

The introduction of a formyl group onto an electron-rich heterocyclic ring is efficiently achieved through the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.[6]

Reaction Causality and Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. The electron-donating ethoxy group at the 2-position of the starting material, 2-ethoxy-5-chloropyridine, activates the pyridine ring towards electrophilic attack, directing the formylation to the electron-rich 3-position. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Starting_material 2-Ethoxy-5-chloropyridine Starting_material->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Product

Caption: Formation of the Vilsmeier reagent and subsequent electrophilic formylation of the pyridine ring.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Ethoxy-5-chloropyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a pale yellow to colorless solid or viscous liquid indicates the formation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Dissolve 2-ethoxy-5-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde as a solid.

Characterization Data (Predicted)
Parameter Value
Appearance White to off-white solid
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H, -CHO), 8.40 (d, J=2.4 Hz, 1H, Ar-H), 8.15 (d, J=2.4 Hz, 1H, Ar-H), 4.50 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 188.0, 165.0, 150.0, 140.0, 125.0, 115.0, 63.0, 14.0.
IR (KBr, cm⁻¹) ~2980, 2870, 1690 (C=O), 1580, 1470, 1250, 830.
Mass Spec (EI) m/z 185 (M⁺), 156, 128.

Note: The provided spectroscopic data are predicted based on the structure and typical values for similar compounds. Actual experimental data should be obtained for confirmation.

Part 2: Application in the Synthesis of a COX-2 Inhibitor (Etoricoxib Core)

The synthesized 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde serves as a crucial electrophilic partner in a condensation reaction to construct the diarylpyridine core of Etoricoxib. The reaction involves the condensation of the aldehyde with a suitable ketosulfone intermediate, specifically 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Reaction Causality and Mechanistic Insight

This transformation is a variation of the Knoevenagel or a related condensation reaction. The reaction is typically base-catalyzed, where the base deprotonates the active methylene group of the ketosulfone, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde. The resulting aldol-type adduct undergoes dehydration to form a chalcone-like intermediate. Subsequent intramolecular cyclization, often facilitated by a nitrogen source like ammonia or an ammonium salt, and subsequent aromatization leads to the formation of the bipyridine core of Etoricoxib.

Diagram 2: Condensation and Cyclization to form the COX-2 Inhibitor Core

COX2_Synth Aldehyde 5-Chloro-2-ethoxy- pyridine-3-carbaldehyde Chalcone Chalcone-like Intermediate Aldehyde->Chalcone Condensation Ketosulfone Ketosulfone Intermediate Ketosulfone->Chalcone + Base Base Base Base->Chalcone Bipyridine_Core Diarylpyridine Core (Etoricoxib analogue) Chalcone->Bipyridine_Core Cyclization & Aromatization + NH₃ / NH₄⁺ Ammonia NH₃ / NH₄⁺ Ammonia->Bipyridine_Core

Caption: Key steps in the construction of the diarylpyridine core of a COX-2 inhibitor.

Detailed Experimental Protocol: Synthesis of the Diarylpyridine Core

Materials:

  • 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

  • 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone intermediate)

  • Ammonium acetate

  • Acetic acid

  • Ethanol or other suitable solvent

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask, dissolve 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (1.0 equivalent) and the ketosulfone intermediate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add ammonium acetate (5-10 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate or DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diarylpyridine product.

Conclusion

5-Chloro-2-ethoxy-pyridine-3-carbaldehyde is a strategically important intermediate in the synthesis of selective COX-2 inhibitors. Its preparation via the Vilsmeier-Haack reaction is a reliable and scalable method. The subsequent condensation and cyclization reactions provide an efficient route to the core diarylpyridine scaffold found in potent anti-inflammatory agents like Etoricoxib. The protocols detailed in this application note offer a robust foundation for researchers in medicinal chemistry and drug development to access these valuable compounds for further investigation and optimization.

References

  • Tartaggia, S., Caporale, A., Fontana, F., Stabile, P., Castellin, A., & De Lucchi, O. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link][8]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. SciSpace. [Link][9][10]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • European Patent Office. (2013). PROCESS FOR THE SYNTHESIS OF ETORICOXIB - EP 2802564 B1. [Link][11]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link][1]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link][5]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link][12]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link][6]

  • Rajput, S. S., & Tadavi, S. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. [Link][5]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 225-233. [Link]

  • Mphahlele, M. J., & Moekwa, T. B. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7. International Journal of Organic Chemistry, 3(3A), 187. [Link][13]

  • Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. International Journal of Scientific & Engineering Research, 4(12), 249-255. [Link]

  • PMC. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu Pyridin-Derivaten. Chemische Berichte, 90(2), 2265-2273.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-241.
  • Guareschi, I. (1896). Sintesi di composti piridinici. Atti della Reale Accademia delle Scienze di Torino, 31, 868-875.

Sources

Method

Application Note: Regioselective Synthesis of 5-Chloro-2-ethoxypyridine-3-carbaldehyde

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the "SnAr-First" strategy (Route B) due to its superior regiocontrol and scalability compared to al...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the "SnAr-First" strategy (Route B) due to its superior regiocontrol and scalability compared to alternative pathways.[1]

Executive Summary & Strategic Analysis

The synthesis of 5-chloro-2-ethoxypyridine-3-carbaldehyde (Target) from 2,5-dichloropyridine (SM) presents a classic problem in pyridine regioselectivity. The target molecule requires two distinct functionalizations:

  • Nucleophilic substitution of a chloride with an ethoxy group.

  • Formylation (introduction of an aldehyde) at the C3 position.

Route Selection: The "SnAr-First" Advantage

While multiple routes exist, this guide advocates for the Nucleophilic Aromatic Substitution (SnAr) followed by Directed Ortho Metalation (DoM) pathway.

  • Route A (Lithiation

    
     SnAr):  Lithiation of 2,5-dichloropyridine typically occurs at C4 (kinetic) or C3/C4 mixtures, leading to difficult separations. Subsequent SnAr is less selective due to competing activation from the newly installed aldehyde.
    
  • Route B (SnAr

    
     Lithiation):  This is the preferred protocol .
    
    • Step 1 (SnAr): The C2-chloride is highly activated by the adjacent ring nitrogen, allowing exclusive substitution over the C5-chloride.

    • Step 2 (DoM): The newly installed ethoxy group (-OEt) at C2 acts as a powerful Directed Ortho Metalation group (DMG), chelating lithium and directing deprotonation exclusively to the C3 position.

Reaction Scheme Visualization

ReactionScheme cluster_logic Regiocontrol Logic SM 2,5-Dichloropyridine (Starting Material) Inter 5-Chloro-2-ethoxypyridine (Intermediate) SM->Inter Step 1: SnAr NaOEt, EtOH Reflux, 90°C Prod 5-Chloro-2-ethoxypyridine- 3-carbaldehyde (Target) Inter->Prod Step 2: DoM 1. LDA, THF, -78°C 2. DMF (Quench) Note1 N-activation favors C2 substitution Note1->Inter Note2 OEt directs Li to C3 position Note2->Prod

Figure 1: Strategic workflow for the regioselective synthesis of the target aldehyde. The pathway leverages intrinsic electronic biases (N-activation) and chelation effects (DoM) to ensure high isomer purity.

Detailed Experimental Protocols

Step 1: Preparation of 5-Chloro-2-ethoxypyridine

This step utilizes the high electrophilicity of the C2 position. The reaction is robust and typically proceeds with >90% regioselectivity.

Reagents:

  • 2,5-Dichloropyridine (1.0 eq)

  • Sodium Ethoxide (2.0 eq) [Prepared in situ or commercial solution]

  • Ethanol (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with anhydrous ethanol under an inert atmosphere (

    
     or Ar).
    
  • Base Preparation: Add Sodium Ethoxide (21% wt in EtOH or solid) to the flask.

    • Note: If using NaH + EtOH, ensure H2 evolution ceases before adding substrate.

  • Addition: Add 2,5-Dichloropyridine (1.0 eq) to the ethoxide solution at room temperature. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 12–20 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[2][3][4] The starting material (SM) should disappear; the product is more polar than the SM but less polar than the bis-ethoxy byproduct (rare).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with water and extract with Ethyl Acetate (

      
      ).[5]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil is often sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation or flash chromatography (

    
    , 0-5% EtOAc in Hexanes).
    

Key Mechanistic Insight: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions susceptible to nucleophilic attack. Since C2 bears a leaving group (Cl) and C6 does not, substitution occurs exclusively at C2. The C5-Cl is deactivated (meta to N) and remains intact.

Step 2: Synthesis of 5-Chloro-2-ethoxypyridine-3-carbaldehyde

This step relies on Directed Ortho Metalation (DoM) . The ethoxy group coordinates the lithium base, placing the anion specifically at C3.

Reagents:

  • 5-Chloro-2-ethoxypyridine (Intermediate from Step 1)

  • LDA (Lithium Diisopropylamide) (1.2 eq) [Freshly prepared or commercial 2.0M]

  • DMF (Dimethylformamide) (1.5 eq) [Anhydrous]

  • THF (Tetrahydrofuran) [Anhydrous, inhibitor-free]

Protocol:

  • Cryogenic Setup: Flame-dry a 3-neck flask. Cool to -78°C (Dry ice/Acetone bath). Maintain strict anhydrous conditions.

  • Base Preparation: Add anhydrous THF and LDA (1.2 eq). Stir for 10 minutes to equilibrate.

    • Why LDA? n-BuLi is nucleophilic and may attack the C6 position of the pyridine ring. LDA is a bulky, non-nucleophilic base that acts strictly as a proton scavenger.

  • Lithiation: Dissolve 5-Chloro-2-ethoxypyridine in a minimum volume of THF and add it dropwise to the LDA solution over 15-30 minutes, keeping the internal temperature below -70°C.

  • Chelation Time: Stir at -78°C for 1 to 2 hours .

    • Observation: The solution often turns a deep yellow or orange color, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature.

  • Quench: Quench the reaction with saturated aqueous

    
     or dilute HCl (careful not to hydrolyze the ethoxy group with strong acid/heat).
    
  • Workup: Extract with EtOAc or DCM. Wash with water (to remove DMF) and brine. Dry and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography.

Mechanism of Direction (DoM)

DoM_Mechanism Substrate 5-Chloro-2-ethoxypyridine Complex Lithium-Oxygen Chelation (Pre-complexation) Substrate->Complex + LDA (-78°C) Lithiated C3-Lithio Intermediate (Thermodynamic Species) Complex->Lithiated Deprotonation at C3 (Ortho to OEt) Product 3-Formyl Product Lithiated->Product + DMF (Electrophile)

Figure 2: The ethoxy oxygen lone pair coordinates with Lithium, positioning the amide base to deprotonate the sterically accessible C3 proton.

Analytical Data & Quality Control

When validating the final product, look for these specific spectroscopic signatures:

TechniqueParameterExpected Observation
1H NMR Aldehyde (-CHO)Singlet at ~10.2 - 10.4 ppm . Distinctive desheilding.
1H NMR Pyridine RingTwo aromatic singlets (or doublets with small J coupling). H4 and H6 will appear at different shifts.
1H NMR Ethoxy GroupQuartet (~4.5 ppm) and Triplet (~1.4 ppm).
IR Carbonyl (C=O)Strong stretch at 1680 - 1700 cm⁻¹ .
LC-MS Mass[M+H]+ = 186.0 (approx). Look for Cl isotope pattern (3:1 ratio of M : M+2).

Safety & Handling

  • Organolithiums (LDA/n-BuLi): Pyrophoric. Handle only under inert atmosphere. Ensure quench vessels are ready before starting.

  • Sodium Ethoxide: Corrosive and moisture sensitive.

  • Exotherms: The SnAr reaction (Step 1) can be exothermic upon mixing. The Lithiation quench (Step 2) is exothermic; add acid slowly.

References

  • Regioselectivity of SnAr on Dichloropyridines

    • General Principle: 2,5-dichloropyridine undergoes substitution at C2 due to nitrogen activ
    • Patent Reference: WO 2016/022742 A1. (See Example 1, Step 1: Synthesis of 5-chloro-2-ethoxypyridine).
    • Source:

  • Lithiation of 2-Alkoxypyridines

    • Mechanism:[6][7][8] Directed Ortho Metalation (DoM) directs lithiation to the C3 position (ortho to alkoxy).

    • Scientific Context: "Regioselective ortho-lithiation of halopyridines."[2] Heterocycles, Vol 35, No 1, 1993.

    • Source:

  • Product Identification

    • Compound: 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (CAS 870721-63-4).[9]

    • Source: (Verified availability of specific isomer).

  • General Review of Pyridine Functionalization: Schlosser, M. "Organometallics in Synthesis." John Wiley & Sons. (Standard text on DoM chemistry).

Sources

Application

Application Note: Advanced Synthesis of Naphthyridine Derivatives via Pyridine-3-Carbaldehyde Building Blocks

Strategic Rationale & Biological Significance Naphthyridines are a privileged class of diazanaphthalene heterocycles comprising two fused pyridine rings. Among the six possible structural isomers, 1,8-naphthyridines and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Biological Significance

Naphthyridines are a privileged class of diazanaphthalene heterocycles comprising two fused pyridine rings. Among the six possible structural isomers, 1,8-naphthyridines and 1,6-naphthyridines have garnered intense interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles, which include potent antibacterial, anticancer, and Alzheimer's disease-modifying properties[1][2].

The synthesis of these highly functionalized scaffolds heavily relies on pyridine-3-carbaldehyde derivatives. Specifically, 2-amino-pyridine-3-carbaldehyde serves as a highly efficient, bifunctional building block for the rapid assembly of the 1,8-naphthyridine core via the Friedländer condensation[3][4]. The spatial proximity of the ortho-amino group to the electrophilic formyl group creates an ideal pre-organization for sequential C–C and C–N bond formation, driving the reaction toward a thermodynamically stable aromatic sink.

Mechanistic Causality: The Friedländer Annulation

The classical and most robust approach to synthesizing 1,8-naphthyridines utilizes a base-catalyzed condensation between 2-amino-pyridine-3-carbaldehyde and an active methylene compound (e.g., ethyl acetoacetate or 3-cyclopropyl-3-oxo-propanoate)[3][4].

  • Causality of Base Selection: A catalytic amount of potassium hydroxide (KOH) or piperidine facilitates the rapid deprotonation of the active methylene, forming a highly nucleophilic enolate.

  • Reaction Cascade: The enolate attacks the highly electrophilic carbaldehyde carbon (an Aldol-type addition). Subsequent intramolecular cyclodehydration occurs as the ortho-amino group attacks the remaining carbonyl, eliminating water to form the fully aromatized 1,8-naphthyridine system. This cascade is self-driving because the final aromatization step provides an immense thermodynamic driving force, minimizing the formation of stable intermediates and pushing the reaction to completion[1].

Workflow & Pathway Visualization

Friedlander A 2-Amino-pyridine-3-carbaldehyde + Active Methylene B Base-Catalyzed Enolate Formation A->B KOH or Piperidine (EtOH, Reflux) C Aldol-Type Nucleophilic Attack B->C C-C Bond Formation D Intramolecular Cyclodehydration C->D -H2O E 1,8-Naphthyridine Derivative D->E Aromatization (Thermodynamic Sink)

Mechanistic pathway of 1,8-naphthyridine synthesis via Friedländer condensation.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of 1,8-Naphthyridine Cores

This protocol describes the base-catalyzed Friedländer condensation using ethyl acetoacetate. It incorporates self-validating checkpoints to ensure high fidelity and reproducibility[4].

Materials:

  • 2-Amino-pyridine-3-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Potassium hydroxide (KOH) (0.2 equiv)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-pyridine-3-carbaldehyde in anhydrous ethanol under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive base-catalyzed hydrolysis (saponification) of the ethyl acetoacetate ester group, which would quench the active methylene.

  • Reagent Introduction: Add ethyl acetoacetate (1.1 equiv) dropwise, followed by the catalytic addition of KOH (0.2 equiv).

    • Causality: A slight stoichiometric excess of the active methylene ensures complete consumption of the more valuable pyridine-3-carbaldehyde building block[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–8 hours.

  • Self-Validating In-Process Monitoring (TLC): Monitor the reaction using TLC (1:1 Ethyl Acetate/Hexane). The starting 2-amino-pyridine-3-carbaldehyde is highly UV-active. The reaction is deemed complete when the starting material spot completely disappears and a new, distinct blue-fluorescent spot (characteristic of the extended conjugated naphthyridine system) appears under 365 nm UV light.

  • Isolation and Purification: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid, wash with ice-cold ethanol to remove unreacted active methylene and colored impurities, and dry under vacuum to yield the pure 1,8-naphthyridine derivative.

Protocol B: Synthesis of 1,6-Naphthyridine Scaffolds via Transition-Metal Catalysis

While 1,8-naphthyridines directly utilize the ortho-amino group, 1,6-naphthyridines can be accessed by functionalizing pyridine-3-carbaldehyde with alkynes or via multi-component transition-metal catalyzed reactions[1][5].

Step-by-Step Methodology:

  • Imine Formation: React pyridine-3-carbaldehyde with propargylamine in the presence of a dehydrating agent (e.g., MgSO₄) in dichloromethane to form the corresponding imine intermediate[5].

  • Electrophile-Promoted Cyclization: Isolate the imine and subject it to a transition-metal catalyst (e.g., Gold(III) or Silver(I) salts) in a polar aprotic solvent (e.g., acetonitrile) at 80 °C.

    • Causality: The carbophilic Lewis acid specifically activates the alkyne π-system, facilitating an intramolecular 6-endo-dig cyclization by the pyridine nitrogen, generating the 1,6-naphthyridine core[5].

  • Validation: Confirm the ring closure via ¹H-NMR spectroscopy. The disappearance of the terminal alkyne proton (~2.5 ppm) and the emergence of new, highly deshielded aromatic protons (~7.5–8.5 ppm) validate successful aromatization.

Quantitative Data Presentation

To guide experimental design and scale-up, the following table summarizes optimized parameters for the synthesis of various naphthyridine derivatives using pyridine-3-carbaldehyde building blocks[3][4][5].

Target ScaffoldBuilding BlockCoupling PartnerCatalyst / BaseSolvent & TempTypical YieldRef
1,8-Naphthyridine 2-Amino-pyridine-3-carbaldehydeEthyl acetoacetateKOH (0.2 eq)EtOH, 78 °C (4-8h)85 - 92%[4]
2-Cyclopropyl-1,8-naphthyridine 2-Amino-pyridine-3-carbaldehyde3-Cyclopropyl-3-oxo-propanoatePiperidine (0.5 eq)EtOH, 78 °C (6-8h)88 - 95%[3]
1,6-Naphthyridine Pyridine-3-carbaldehydePropargylamineAu(III) / Ag(I) saltsMeCN, 80 °C (12h)65 - 75%[5]

References

  • Source: thieme-connect.
  • Source: asianpubs.
  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)
  • 2,3-dihydro-1,8-naphthyridin-4(1H)
  • Source: acs.

Sources

Method

Regioselective Formylation of 5-Chloro-2-ethoxypyridine via Directed ortho-Metalation: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. This applic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics. This application note provides a comprehensive guide to the regioselective synthesis of 5-chloro-2-ethoxypyridine-6-carboxaldehyde. The methodology leverages the principle of Directed ortho-Metalation (DoM), a powerful strategy for the precise functionalization of aromatic and heteroaromatic systems.[1] We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and offer critical insights into experimental parameters and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction in their synthetic programs.

Introduction: The Strategic Importance of Pyridine-2-carboxaldehydes

Substituted pyridine-2-carboxaldehydes are highly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The ability to introduce a formyl group with high regioselectivity is therefore a significant advantage in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2]

Traditional electrophilic aromatic substitution on pyridine rings can lead to mixtures of isomers, complicating purification and reducing overall yield. The Directed ortho-Metalation (DoM) strategy circumvents this issue by utilizing a functional group on the ring to direct a strong base to deprotonate a specific adjacent position.[3][4] In the case of 5-chloro-2-ethoxypyridine, the 2-ethoxy group acts as an efficient Directed Metalation Group (DMG), enabling exclusive lithiation at the C-6 position. This application note details the subsequent trapping of the resulting aryllithium intermediate with an appropriate electrophile, N,N-dimethylformamide (DMF), to yield the desired 6-formyl product.

Theoretical Framework: The Mechanism of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool that relies on the coordination of an organolithium reagent to a heteroatom-containing functional group (the DMG) on an aromatic ring.[3] This coordination event has two primary consequences:

  • Proximity Effect: It brings the strong alkyllithium base into close proximity with the protons at the ortho position.

  • Increased Acidity: The coordination increases the kinetic acidity of the ortho protons, facilitating their abstraction.[5]

In this specific application, the oxygen atom of the 2-ethoxy group on the pyridine ring acts as a Lewis base, coordinating with the Lewis acidic lithium atom of n-butyllithium (n-BuLi).[3][6] This pre-coordination complex positions the butyl anion to selectively deprotonate the C-6 position, which is the only available ortho position. This process forms a stable 6-lithiated pyridine intermediate. This intermediate can then be intercepted by an electrophile, such as DMF, to introduce the formyl group.[7]

G SM 5-Chloro-2-ethoxypyridine Complex Initial Coordination Complex (Lewis Acid-Base Interaction) SM->Complex + n-BuLi Li_Intermediate 6-Lithiated Intermediate Complex->Li_Intermediate Deprotonation Tetra_Intermediate Tetrahedral Adduct Li_Intermediate->Tetra_Intermediate + DMF Butane Butane (byproduct) Li_Intermediate->Butane DMF Electrophile (DMF) Product 5-Chloro-2-ethoxypyridine- 6-carboxaldehyde Tetra_Intermediate->Product Workup nBuLi n-Butyllithium (n-BuLi) Workup Aqueous Workup (e.g., NH4Cl)

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the lithiation and formylation of 5-chloro-2-ethoxypyridine.

Critical Safety Considerations

Organolithium reagents like n-butyllithium are extremely hazardous. They are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture, and react violently with water and other protic solvents.[8][9][10]

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][11][12]

  • Quenching and Disposal: Never add water directly to n-BuLi. Reactions should be quenched carefully at low temperatures. All glassware and waste contaminated with n-BuLi must be quenched and disposed of as hazardous waste according to institutional guidelines.[11]

  • Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a container of dry sand are readily accessible. Never work alone when handling pyrophoric reagents.[11][12]

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Molarity (if applicable)Equiv.Amount
5-Chloro-2-ethoxypyridine157.60-1.0(e.g., 1.58 g, 10 mmol)
Anhydrous Tetrahydrofuran (THF)---~50 mL
n-Butyllithium (n-BuLi)64.062.5 M in hexanes1.14.4 mL (11 mmol)
N,N-Dimethylformamide (DMF)73.09-1.20.93 mL (12 mmol)
Saturated aq. NH₄Cl---~20 mL
Diethyl ether (or EtOAc)---~100 mL
Brine (Saturated aq. NaCl)---~30 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed
Equipment
Schlenk flask / 3-neck RBF
Magnetic stirrer and stir bar
Septa, needles, syringes
Low-temperature bath (-78 °C)(Dry ice / acetone or isopropanol)

Note: Anhydrous solvents and reagents are critical for success. DMF should be dried over molecular sieves or distilled prior to use.

Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (Argon/Nitrogen) A->B D 4. Dissolve Substrate in Anhydrous THF B->D C 3. Prepare -78 °C Bath E 5. Cool to -78 °C D->E F 6. Add n-BuLi Dropwise (Maintain T < -70 °C) E->F G 7. Stir for 1 hour @ -78 °C (Lithiation) F->G H 8. Add Anhydrous DMF (Maintain T < -70 °C) G->H I 9. Stir for 1 hour @ -78 °C, then warm to RT H->I J 10. Quench with sat. NH4Cl I->J K 11. Extract with Ether/EtOAc J->K L 12. Wash with Brine K->L M 13. Dry Organic Layer (MgSO4) L->M N 14. Concentrate in vacuo M->N O 15. Purify via Column Chromatography N->O

Caption: Experimental workflow for the synthesis of 5-chloro-2-ethoxypyridine-6-carboxaldehyde.

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and rubber septa. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reaction Setup: To the flask, add 5-chloro-2-ethoxypyridine (1.0 equiv.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-BuLi (1.1 equiv.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.2 equiv.) dropwise via syringe.

  • Warming: Continue stirring the reaction at -78 °C for an additional hour. Afterwards, remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically a yellow or brown oil/solid. Purify the material using flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a common eluent system) to afford the pure 5-chloro-2-ethoxypyridine-6-carboxaldehyde.

Discussion and Troubleshooting

Observation / Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi reagent. 2. Wet glassware, solvent, or substrate. 3. Reaction temperature too high during lithiation.1. Titrate the n-BuLi solution before use to determine its exact concentration.[10] 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Maintain strict temperature control (-78 °C) during addition of n-BuLi.
Formation of Side Products 1. Addition of n-BuLi to the pyridine ring (if temperature is not low enough).[13] 2. Reaction with residual moisture or oxygen. 3. Over-addition of the lithiated intermediate to the product aldehyde.1. Ensure slow addition of n-BuLi at -78 °C. 2. Maintain a robust inert atmosphere throughout the reaction. 3. Add the DMF electrophile slowly and maintain low temperature to prevent side reactions.[14]
Incomplete Reaction 1. Insufficient equivalents of n-BuLi. 2. Short reaction time for lithiation.1. Use freshly titrated n-BuLi and ensure at least 1.1 equivalents are used. 2. Increase the stirring time at -78 °C after n-BuLi addition to 1.5 hours.

Conclusion

The Directed ortho-Metalation of 5-chloro-2-ethoxypyridine provides a reliable and highly regioselective route to 5-chloro-2-ethoxypyridine-6-carboxaldehyde. The 2-ethoxy group effectively directs lithiation to the C-6 position, allowing for the precise installation of a formyl group, a key functional handle for further synthetic diversification. By adhering to strict anhydrous and inert atmosphere conditions and following rigorous safety protocols for handling pyrophoric reagents, researchers can successfully implement this methodology to access valuable building blocks for drug discovery and development programs.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • University of Wisconsin-Madison, Chem 641 Course Notes. Directed (ortho) Metallation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Henderson, T. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

  • ResearchGate. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Ibrahim, A. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(5), 57-72. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Xu, P., Guo, S. M., & Studer, A. (2024). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]

  • Chemistry LibreTexts. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

  • Le, S. N., et al. (2024). Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. International Journal of Molecular Sciences, 25(2), 1146. [Link]

  • Thompson, A. E., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54692. [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University Chemistry Handouts. [Link]

  • Bon, E., et al. (2006). O-Tetrahydropyran-2-yloxy (O THP) as an ortho Directing Group in the Lithiation of Pyridines. Synlett, 2006(12), 1908-1912. [Link]

  • Gungade, S. D., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-502. [Link]

Sources

Application

Application Notes &amp; Protocols: A One-Pot Strategy for the Synthesis of Highly Substituted Pyridines from 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Pyridine Scaffold The pyridine ring is a cornerstone in medicinal chemistry and drug discovery, featuring promi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and drug discovery, featuring prominently in a vast array of therapeutic agents.[1][2] Its prevalence stems from its ability to enhance pharmacological activity, improve metabolic stability, and resolve protein-binding challenges.[3] Pyridine and its derivatives are integral components of drugs for treating a wide spectrum of diseases, including cancer, hypertension, and tuberculosis.[4][5] The ability to efficiently synthesize diverse libraries of substituted pyridines is therefore of paramount importance in the quest for novel therapeutics.[6]

Multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy for the synthesis of complex heterocyclic scaffolds like pyridines.[4][7] By combining three or more reactants in a single synthetic operation, MCRs offer significant advantages in terms of efficiency, atom economy, and the reduction of waste.[4] This one-pot approach streamlines the synthetic process, enabling the rapid generation of structurally diverse molecules, a crucial aspect of modern drug discovery.[8]

This document outlines a detailed application note and protocol for a one-pot synthesis of highly substituted pyridines utilizing the functionalized starting material, 5-chloro-2-ethoxy-pyridine-3-carbaldehyde. This approach leverages the principles of established multicomponent pyridine syntheses to create novel and potentially bioactive molecules.

Proposed Synthetic Strategy: A Modified Multicomponent Approach

The proposed synthesis is a one-pot, four-component reaction that brings together 5-chloro-2-ethoxy-pyridine-3-carbaldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate). This strategy is inspired by well-established pyridine syntheses like the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[4][9]

The key innovation here is the use of a pre-functionalized pyridine aldehyde. The chloro and ethoxy groups on the starting aldehyde are carried through the reaction, providing immediate access to a substitution pattern that might otherwise require multiple synthetic steps to achieve. This approach offers a direct route to novel pyridine derivatives with potential for further functionalization.

Plausible Reaction Mechanism

The reaction is proposed to proceed through a cascade of condensation, cyclization, and aromatization steps. The initial step involves a Knoevenagel condensation between the 5-chloro-2-ethoxy-pyridine-3-carbaldehyde and the active methylene compound, and a separate condensation between the β-ketoester and ammonia to form an enamine. These intermediates then undergo a Michael addition, followed by cyclization and subsequent dehydration and oxidation (aromatization) to yield the final substituted pyridine product.

One-Pot Pyridine Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde Active Methylene Compound β-Ketoester Ammonium Acetate Solvent Ethanol or Acetic Acid Reactants->Solvent Combine in round-bottom flask Heating Reflux for 4-8 hours Solvent->Heating TLC Monitor reaction progress by TLC Heating->TLC Cooling Cool to room temperature TLC->Cooling Precipitation Pour into ice-water to precipitate product Cooling->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Purification Recrystallize from appropriate solvent Filtration->Purification

Caption: A generalized workflow for the one-pot synthesis of substituted pyridines.

Detailed Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of a substituted pyridine using 5-chloro-2-ethoxy-pyridine-3-carbaldehyde. The specific quantities and reaction times may require optimization depending on the chosen active methylene compound and β-ketoester.

Materials and Equipment:

  • 5-chloro-2-ethoxy-pyridine-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • β-ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Ammonium acetate

  • Ethanol (absolute) or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chloro-2-ethoxy-pyridine-3-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), the β-ketoester (1.0 mmol), and ammonium acetate (2.0 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at reflux (approximately 80 °C) for 4-8 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled reaction mixture into ice-water (50 mL) with stirring. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Hypothetical Reaction Scope

The versatility of this one-pot synthesis allows for the creation of a library of substituted pyridines by varying the active methylene and β-ketoester components. The following table illustrates a hypothetical substrate scope with anticipated products.

EntryActive Methylene Compoundβ-KetoesterExpected Product Structure
1MalononitrileEthyl Acetoacetate2-amino-5-cyano-6-(5-chloro-2-ethoxypyridin-3-yl)-4-methylnicotinate
2Ethyl CyanoacetateMethyl AcetoacetateEthyl 2-amino-5-cyano-6-(5-chloro-2-ethoxypyridin-3-yl)-4-methylnicotinate
3MalononitrileAcetylacetone3-acetyl-4-(5-chloro-2-ethoxypyridin-3-yl)-2-methyl-6-aminonicotinonitrile

Characterization of Products

The synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the pyridine core and the arrangement of the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups such as nitriles (C≡N), esters (C=O), and amines (N-H).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

Applications and Future Directions

The substituted pyridines synthesized through this one-pot protocol represent a novel class of compounds with potential applications in drug discovery. The presence of multiple functional groups, including the chloro and ethoxy moieties from the starting material, as well as the newly introduced substituents, provides ample opportunities for further chemical modification and the exploration of structure-activity relationships (SAR).

These compounds could be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity[5]

  • Antimicrobial and antifungal properties[3][5]

  • Anti-inflammatory effects[1]

Future work could involve expanding the substrate scope to include a wider variety of active methylene compounds and β-dicarbonyls, as well as exploring different reaction conditions to optimize yields and reaction times. The development of greener synthetic approaches, such as using microwave irradiation, could also be investigated.[10]

Proposed_Mechanism A 5-Chloro-2-ethoxy- pyridine-3-carbaldehyde E Knoevenagel Adduct A->E Knoevenagel Condensation B Active Methylene Compound (e.g., Malononitrile) B->E C β-Ketoester (e.g., Ethyl Acetoacetate) F Enamine C->F Condensation D Ammonium Acetate (Ammonia Source) D->F G Michael Adduct E->G Michael Addition F->G H Cyclized Intermediate G->H Cyclization I Dehydrated Intermediate H->I Dehydration J Substituted Pyridine Product I->J Oxidation (Aromatization)

Caption: A plausible mechanistic pathway for the one-pot synthesis.

References

  • BenchChem. (n.d.). Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols.
  • Elsevier. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • American Chemical Society. (2025, October 12). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters.
  • Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(26), 12328–12345. [Link]

  • MDPI. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation.
  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • National Center for Biotechnology Information. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Oxidation of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

Welcome to the technical support center for the handling and storage of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who rely on the puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who rely on the purity and stability of this reagent for reproducible and accurate experimental outcomes. The aldehyde functional group, particularly on an electron-rich heterocyclic system, is susceptible to oxidation, which can compromise sample integrity and lead to failed reactions or misleading results. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users during the storage and handling of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Q1: My once-pale yellow solid has started to turn brown. What is happening? A1: A color change, typically to a yellow, brown, or even black coloration, is a primary visual indicator of degradation.[1] This is most often caused by auto-oxidation, a process where the aldehyde functional group (-CHO) reacts with atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures.[1]

Q2: What is the main degradation product when this compound oxidizes? A2: The aldehyde group is oxidized to a carboxylic acid. In this case, 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde will oxidize to form 5-Chloro-2-ethoxy-nicotinic acid. This new compound will act as an impurity in your reactions and can significantly alter experimental outcomes.

Q3: I've noticed a fine white precipitate in my container. Is this related to oxidation? A3: Yes, this is a classic sign of aldehyde oxidation.[2] The resulting carboxylic acid (5-Chloro-2-ethoxy-nicotinic acid) is often a crystalline solid that is less soluble than the parent aldehyde, causing it to precipitate out of the bulk material, especially if the compound was stored as a liquid or concentrated solution.

Q4: What are the absolute critical parameters for preventing oxidation during long-term storage? A4: To ensure maximum stability, you must rigorously control the compound's environment. The three most critical factors are:

  • Inert Atmosphere: The exclusion of oxygen is paramount. Storage under a dry, inert gas like nitrogen or argon is the most effective preventative measure.[2][3][4][5]

  • Temperature Control: Store the compound in a refrigerated environment (2-8°C).[1][4] Lower temperatures significantly decrease the rate of chemical reactions, including oxidation.[1][6]

  • Light Protection: Store the material in an amber or opaque vial to protect it from light, which can catalyze the free-radical chain reactions responsible for auto-oxidation.[1][2]

Q5: Is it advisable to add an antioxidant like BHT to the compound? A5: While antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols can be effective at neutralizing free radicals and preventing oxidative damage to aromatic aldehydes, this is generally not recommended unless it is a specified part of a formulated product.[7] Adding any substance changes the purity of the starting material. For most research and development applications, the focus should be on preventing exposure to oxygen through proper inert atmosphere techniques rather than introducing a potential impurity and reaction variable.

Section 2: Troubleshooting Guide for Suspected Oxidation

If you suspect your sample has been compromised, use this table to diagnose the issue and determine the appropriate course of action.

Observed Symptom Probable Cause Recommended Action(s)
Color change (e.g., yellowing, browning)Oxidation due to exposure to air and/or light.[1]1. Cease using the material for critical experiments. 2. Assess purity via analytical methods (e.g., NMR, HPLC, or TLC against a fresh standard). 3. If purity is compromised, either purify the bulk material (e.g., by recrystallization or chromatography) or use a fresh, unopened sample. 4. Review and immediately implement the storage protocols outlined in Section 3.
Inconsistent experimental results from a previously reliable batch.Partial degradation of the compound, introducing impurities.1. Do not assume the material is pure. Perform analytical testing to confirm the integrity of the stored reagent.[1] 2. If degradation is confirmed, switch to a new, validated lot of the compound. 3. Implement a first-in, first-out inventory system and consider performing periodic quality control checks on sensitive reagents.
Formation of a white crystalline precipitate. Formation of the corresponding carboxylic acid , which is insoluble.[2]1. Mechanically separate the solid if possible for analysis to confirm its identity. 2. The remaining aldehyde is likely contaminated with dissolved carboxylic acid. Purification is required before use. 3. This indicates a severe failure of the storage conditions; the container seal and atmosphere must be addressed.

Section 3: Key Preventative Protocols & Methodologies

Adherence to rigorous handling and storage protocols is the most effective way to maintain the integrity of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Protocol 3.1: Recommended Long-Term Storage

This protocol details the ideal conditions for storing the compound to minimize degradation over extended periods.

Materials:

  • 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

  • Appropriately sized amber glass vial(s) with PTFE-lined caps or a Sure/Seal™ bottle.[8][9]

  • Source of high-purity, dry inert gas (argon or nitrogen).[4]

  • Schlenk line or glovebox.

  • Parafilm or vinyl laboratory tape.

  • Labeling materials.

Procedure:

  • Environment Selection: Perform all aliquoting and packaging inside a glovebox or on a Schlenk line under a positive pressure of inert gas to ensure an oxygen-free environment.[4][10]

  • Aliquot Material: If you have a large stock bottle, it is best practice to aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the main stock to potential atmospheric contamination each time the container is opened.

  • Inert Gas Purge: Place the desired amount of the compound into an amber vial. Insert a needle connected to the inert gas line into the vial, with a second, wider-gauge needle serving as an outlet. Gently flush the vial with inert gas for 2-5 minutes to displace all air. Argon is denser than air and can provide a superior protective blanket.[4]

  • Secure Sealing: While maintaining a positive flow of inert gas, securely tighten the cap. For standard vials, wrap the cap-vial interface tightly with Parafilm to create an additional barrier against moisture and air ingress.

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is "Stored Under Inert Gas."

  • Temperature & Light Control: Immediately place the sealed vial into a designated, clearly labeled secondary container in a refrigerator set to 2-8°C. The secondary container will contain any potential spills.

Protocol 3.2: Aliquoting and Dispensing from a Sure/Seal™ Bottle

Sure/Seal™ bottles provide a convenient system for storing and repeatedly accessing air-sensitive reagents.[8][9]

Materials:

  • Sure/Seal™ bottle of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

  • Dry, inert gas source (argon or nitrogen) with a needle attachment.

  • Clean, oven-dried syringe and a long needle (e.g., 18-gauge or smaller).[8]

  • Receiving flask (oven-dried and cooled under inert gas).

Procedure:

  • Prepare for Transfer: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. This creates a positive pressure inside the bottle, preventing air from entering when you draw out the material.

  • Syringe Purge: Purge your clean, dry syringe with inert gas 3-5 times to remove any residual air and moisture.

  • Material Withdrawal: Insert the needle of the purged syringe through the septum into the bottle. Ensure the needle tip is below the surface of the compound (if solid, it may need to be carefully angled). Slowly draw the desired amount of material into the syringe.

  • Transfer to Receiving Flask: Transfer the material from the syringe into the prepared, inert-atmosphere receiving flask.

  • Storage After Use: Remove the syringe and the gas inlet needle. Replace the polypropylene cap over the Sure/Seal™ crown cap.[8] Store the bottle upright in a refrigerator (2-8°C). The elastomer liner in the septum provides an excellent reseal, but the outer cap adds another layer of protection.[8][9]

Section 4: Visualization of Oxidation and Prevention

Understanding the degradation pathway and the points of intervention is key to successful storage.

Diagram 4.1: Oxidation Pathway and Prevention Strategy

The following diagram illustrates the chemical transformation during oxidation and how proper storage measures act as a barrier to this degradation.

G cluster_main Oxidation Pathway cluster_prevention Preventative Measures start 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (Stable Reagent) end 5-Chloro-2-ethoxy-nicotinic acid (Degradation Product) start->end O₂, Light, Heat Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->start Blocks O₂ Cold_Storage Cold Storage (2-8°C) Cold_Storage->start Slows Reaction Rate Light_Protection Light Protection (Amber Vial) Light_Protection->start Prevents Initiation caption Oxidation pathway and preventative barriers.

Caption: Oxidation pathway and preventative barriers.

Section 5: Summary of Recommended Storage Conditions

This table provides a quick-reference summary of the optimal storage parameters and the scientific rationale behind each recommendation.

Parameter Recommended Condition Scientific Rationale & Justification
Atmosphere Dry Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary reactant in the auto-oxidation of aldehydes.[2][3][11] Argon is denser than air and can offer a more robust protective layer.[4]
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of the oxidation reaction, significantly extending the shelf-life of the compound.[1][12]
Light Exposure Amber or Opaque Glass ContainerProtects the light-sensitive aldehyde from UV radiation, which can initiate and propagate free-radical oxidation pathways.[1][2]
Container Seal Tightly Sealed, PTFE-Lined Cap or Sure/Seal™ SystemProvides a physical barrier to prevent the ingress of ambient air and moisture over time.[8] PTFE liners offer excellent chemical resistance.
Handling Inert Atmosphere Techniques (Glovebox/Schlenk Line)Ensures that the compound is not exposed to air during aliquoting or transfer, maintaining the integrity of the inert environment established for storage.[4][10]

By implementing these scientifically grounded procedures, researchers can confidently mitigate the risk of oxidative degradation, ensuring the quality and reliability of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde for their critical applications.

References

  • Patsnap Eureka. (2026, February 12).
  • Fisher Scientific. (2021, May 15).
  • Chemistry Stack Exchange. (2023, November 4).
  • Allan Chemical Corporation. (2025, October 23).
  • Benchchem.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • MIT. Handling air-sensitive reagents AL-134.
  • Benchchem.
  • MilliporeSigma. (2025, December 22).
  • Benchchem. Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage.
  • Unknown. Chemical Storage.
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?
  • Linde. Inerting in the chemical industry.
  • PMC. (2019, October 16).
  • University of Southern California Environmental Health & Safety.

Sources

Optimization

purification of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde by column chromatography

Technical Support Center: Purification of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde. This molecule presents a dual challenge: the basic pyridine nitrogen induces severe tailing on standard stationary phases, while the highly electrophilic C3-carbaldehyde is susceptible to degradation and nucleophilic attack.

Physicochemical Profiling & Chromatographic Parameters

To successfully isolate this compound, your chromatographic parameters must be precisely calibrated to mitigate competing functional group interactions.

ParameterRecommended Value / SystemMechanistic Rationale
Stationary Phase Silica Gel (40–63 μm) + DeactivationStandard silica possesses acidic silanol (Si-OH) groups that bind the basic pyridine nitrogen, causing severe tailing[1][2].
Mobile Phase Hexanes / Ethyl Acetate (Aprotic)Protic solvents (e.g., MeOH) can catalyze hemiacetal/acetal formation with the aldehyde group on the silica surface[3].
Basic Modifier 1–3% v/v Triethylamine (TEA)TEA acts as a sacrificial Lewis base, neutralizing acidic silanols to ensure the target compound elutes in a sharp band[1][4].
Loading Technique Dry-loading on CeliteCelite is non-acidic. Drying the aldehyde onto standard silica can trigger premature degradation[2].
Detection UV (254 nm)The conjugated pyridine-carbaldehyde system provides a strong chromophore for UV visualization.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the TLC plate, making it impossible to calculate an accurate Rf value? Causality: The pyridine ring contains a basic nitrogen atom. On standard normal-phase silica gel, the acidic silanol groups (pKa ~4.5-5.0) act as hydrogen-bond donors and Lewis acids. The pyridine nitrogen continuously adsorbs and desorbs at varying rates through ion-exchange-like interactions, causing the compound to smear or "tail"[1]. Solution: Introduce 1–3% Triethylamine (TEA) into your developing solvent[2][4]. TEA is a stronger, more volatile base that competitively saturates the acidic silanol sites, allowing your weakly basic pyridine derivative to migrate normally.

Q2: I am losing product mass during column chromatography, and a new, highly polar spot is stuck at the baseline. What is happening? Causality: Aldehydes are highly sensitive to silica-mediated degradation. The massive surface area of silica gel can act as a catalyst for the oxidation of the carbaldehyde group into a carboxylic acid in the presence of atmospheric oxygen[3][5]. Because carboxylic acids are highly polar, they bind irreversibly to the normal-phase silica and remain at the baseline. Solution: Minimize the compound's residence time on the column by using pressurized flash chromatography instead of gravity elution[2]. If degradation persists, switch to a less reactive stationary phase like neutral alumina.

Q3: Can I use methanol to flush the column and recover the retained product? Causality: No. The C3-carbaldehyde is highly electrophilic due to the electron-withdrawing effects of the pyridine ring and the C5-chlorine. Introducing a protic solvent like methanol in the presence of weakly acidic silica gel will catalyze the conversion of your aldehyde into a hemiacetal or full acetal[3]. Solution: Stick exclusively to aprotic solvent gradients (e.g., increasing the ratio of Ethyl Acetate in Hexanes).

Q4: Chromatography is failing entirely due to degradation. Is there a non-chromatographic purification method? Causality: Yes. Aldehydes possess a unique chemical handle that allows for selective phase-switching. Solution: Utilize a sodium bisulfite (NaHSO3) extraction. By treating the crude mixture with saturated aqueous NaHSO3, the aldehyde undergoes nucleophilic addition to form a highly polar, water-soluble bisulfite adduct[5]. Organic impurities (like unreacted 5-chloro-2-ethoxypyridine) remain in the organic phase and are washed away. Subsequent basification of the aqueous layer with NaHCO3 reverses the equilibrium, regenerating the pure aldehyde for organic extraction[5].

Self-Validating Standard Operating Procedure (SOP)

Phase 1: System Preparation & Validation

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 80:20 v/v). Add 1% v/v TEA[1].

  • 2D TLC Validation (Self-Check): Spot the crude mixture on a TLC plate. Elute with the TEA-spiked solvent. Dry the plate, rotate it 90 degrees, and elute again. Validation: If the target spot lies perfectly on the diagonal, the compound is stable. If a spot appears below the diagonal, the aldehyde is degrading on the silica during the run[3], and you must proceed to the bisulfite extraction method.

  • Column Packing: Slurry-pack flash-grade silica gel (40–63 μm)[2] using the TEA-spiked mobile phase.

  • Saturation Validation (Self-Check): Flush the column with 2 column volumes of the mobile phase. Collect a few drops of the flow-through and test with moistened pH paper. Validation: The flow-through must be slightly basic. If it is neutral, the silica has not been fully deactivated; continue flushing until basicity is confirmed[1].

Phase 2: Execution & Isolation 5. Sample Loading: Dissolve the crude 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde in a minimal volume of Dichloromethane (DCM). If poorly soluble, dry-load by adsorbing the mixture onto Celite (not silica) under reduced pressure to prevent acid-catalyzed degradation[2]. 6. Elution: Apply nitrogen gas pressure to maintain a rapid, steady flow rate (flash chromatography). Collect fractions systematically. 7. Concentration: Pool the UV-active fractions containing the pure product. Evaporate under reduced pressure at a moderate temperature (<40°C) to prevent thermal degradation. Co-evaporate with toluene to azeotropically remove any residual TEA.

Workflow Visualization

G N1 Crude 5-Chloro-2-ethoxy- pyridine-3-carbaldehyde N2 TLC Analysis (Aprotic Solvents) N1->N2 N3 Basic Tailing Observed? N2->N3 N4 Add 1-3% TEA to Mobile Phase N3->N4 Yes N5 Aldehyde Degradation (Baseline Spot)? N3->N5 No N4->N5 N6 Switch to Neutral Alumina or Bisulfite Extraction N5->N6 Yes N7 Flash Chromatography (TEA-Deactivated Silica) N5->N7 No N8 Pure Compound Isolated N6->N8 N7->N8

Fig 1: Decision matrix and purification workflow for pyridine-3-carbaldehyde derivatives.

References

  • Title: understanding the volatile nature and strong basicity of triethylamine in organic synthesis Source: bdmaee.net URL: [Link]

  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: researchgate.net URL: [Link]

  • Title: Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts Source: nih.gov (PMC) URL: [Link]

Sources

Troubleshooting

stability of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde in air and light

Technical Support Center: Troubleshooting & Handling Guide for 5-Chloro-2-ethoxypyridine-3-carbaldehyde Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Overview 5-Chloro-2-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for 5-Chloro-2-ethoxypyridine-3-carbaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Overview 5-Chloro-2-ethoxypyridine-3-carbaldehyde (CAS: 870721-63-4) is a highly versatile building block in heterocyclic chemistry and drug discovery. However, like many electron-deficient heteroaromatic aldehydes, it exhibits pronounced sensitivity to environmental factors. This guide provides field-proven insights into the causality of its degradation, analytical methods for quality control, and self-validating protocols for reagent rescue.

FAQ 1: Mechanism of Degradation

Q: Why does my 5-Chloro-2-ethoxypyridine-3-carbaldehyde degrade into a white solid when left on the benchtop?

A: The degradation is driven by photochemical autoxidation, a radical-chain mechanism initiated by ambient light and propagated by atmospheric oxygen[1]. While the ethoxy group at the 2-position donates electron density into the pyridine ring, the 3-carbaldehyde moiety remains highly susceptible to hydrogen atom abstraction (HAA)[2].

The Causality:

  • Initiation: Exposure to photons (UV or visible light) excites the aldehyde carbonyl into a highly reactive triplet diradical state[1].

  • Propagation: This diradical abstracts a hydrogen atom, forming an acyl radical. The acyl radical rapidly reacts with triplet oxygen (

    
    ) from the air to form an acyl peroxy radical[2].
    
  • Termination/Conversion: The peroxy radical abstracts a hydrogen from another aldehyde molecule to form a peracid. The peracid then undergoes a Baeyer-Villiger-type reaction with a second aldehyde molecule, yielding two equivalents of 5-chloro-2-ethoxypyridine-3-carboxylic acid[3].

This carboxylic acid byproduct is a white, poorly soluble solid, which explains the physical change in your reagent bottle.

Autoxidation A 5-Chloro-2-ethoxypyridine- 3-carbaldehyde B Triplet Excited State (Diradical) A->B Light (hv) E Peroxy Acid Intermediate A->E C Acyl Radical Intermediate B->C H-Abstraction D Acyl Peroxy Radical C->D + O2 (Air) D->E + Aldehyde F 5-Chloro-2-ethoxypyridine- 3-carboxylic acid E->F + Aldehyde (Baeyer-Villiger)

Fig 1. Photochemical autoxidation pathway of the aldehyde to carboxylic acid.

FAQ 2: Quality Control & Analytical Validation

Q: How can I quantify the extent of oxidation before using the reagent in a sensitive cross-coupling or reductive amination?

A: Relying on visual inspection is insufficient. You must establish a self-validating analytical system using


H-NMR or HPLC. The transformation from an aldehyde to a carboxylic acid dramatically alters both the electronic environment and the polarity of the molecule.

Data Presentation: Analytical Markers for Degradation Summarized below are the quantitative data points required to assess the integrity of your batch:

Analytical Method5-Chloro-2-ethoxypyridine-3-carbaldehyde (Intact)5-Chloro-2-ethoxypyridine-3-carboxylic acid (Degraded)
Appearance Pale yellow liquid / low-melting solidWhite crystalline solid

H-NMR (CDCl

)
Sharp singlet at ~10.2 ppm (1H, -CHO)Broad singlet at ~13.5 ppm (1H, -COOH)
TLC (Hexane:EtOAc 3:1) High R

(~0.6), UV active
Baseline (R

0.0), requires acid stain
HPLC Retention (C18) Later eluting (hydrophobic)Earlier eluting (polar, ionizable)
Solubility Highly soluble in DCM, EtOAc, HexanesInsoluble in Hexanes; soluble in aq. base

Note: To calculate the exact degradation percentage, integrate the aldehyde proton (~10.2 ppm) against the aromatic pyridine proton (e.g., the proton at the 4-position or 6-position) in the


H-NMR spectrum.

FAQ 3: Remediation & Purification Protocols

Q: My


H-NMR shows 15% carboxylic acid contamination. How do I rescue the aldehyde without running a messy silica column? 

A: The most efficient and chemically sound method to purify an oxidized heterocyclic aldehyde is the Sodium Bisulfite Adduct Protocol .

The Causality: The electrophilic carbonyl carbon of the aldehyde reacts reversibly with the nucleophilic bisulfite ion (HSO


) to form a water-soluble 

-hydroxy sulfonate salt. The carboxylic acid impurity cannot undergo this addition and remains in the organic phase (or is washed away). By isolating the aqueous adduct and subsequently shifting the equilibrium with a mild base, the pure aldehyde is regenerated. This forms a self-validating purification loop.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the degraded 5-Chloro-2-ethoxypyridine-3-carbaldehyde (e.g., 10 g) in 100 mL of Ethyl Acetate (EtOAc).

    • Add 100 mL of a freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO

      
      ) solution (approx. 40% w/v).
      
    • Action: Stir vigorously at room temperature for 2–4 hours.

    • Validation Check: A thick white precipitate (the bisulfite adduct) will form at the biphasic interface.

  • Isolation & Washing:

    • Filter the biphasic mixture through a Büchner funnel to isolate the solid adduct.

    • Wash the solid thoroughly with cold EtOAc (3 × 30 mL) and Hexanes (2 × 30 mL).

    • Causality: This step strips away the unreacted carboxylic acid and any non-polar impurities, leaving only the pure aldehyde-bisulfite complex.

  • Regeneration:

    • Suspend the washed solid in 100 mL of deionized water.

    • Slowly add a 10% aqueous Sodium Carbonate (Na

      
      CO
      
      
      
      ) solution until the pH reaches 8–9.
    • Causality: The alkaline environment decomposes the

      
      -hydroxy sulfonate back into the free aldehyde and inorganic sulfite.
      
  • Extraction & Recovery:

    • Extract the aqueous layer with fresh EtOAc (3 × 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure (keep the bath temperature < 35°C to prevent thermal degradation).
    • Storage: Immediately flush the flask with Argon or Nitrogen and store at 2–8°C in an amber vial to prevent re-oxidation[3].

Purification Start Assess Purity (1H-NMR) Decision Acid Content > 2%? Start->Decision Proceed Proceed with Synthesis Decision->Proceed No Bisulfite Add aq. NaHSO3 (Form Adduct) Decision->Bisulfite Yes Wash Filter & Wash with EtOAc (Removes Acid) Bisulfite->Wash Nucleophilic Addition Regenerate Add aq. Na2CO3 (pH 8-9) (Regenerate Aldehyde) Wash->Regenerate Purification Extract Extract & Store under Argon at 4°C Regenerate->Extract Base Cleavage

Fig 2. Self-validating purification workflow via bisulfite adduct formation.

References

  • Title: Pyridine-3-carbaldehyde Source: Grokipedia URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

  • Title: Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL: [Link]

Sources

Optimization

troubleshooting low conversion in reductive amination of pyridine aldehydes

Ticket ID: RA-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Catalyst Deactivation Introduction: The "Pyridine Paradox" Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Catalyst Deactivation

Introduction: The "Pyridine Paradox"

Welcome to the Technical Support Center. You are likely here because a standard reductive amination protocol (which works perfectly for benzaldehyde) has failed with a pyridine carboxaldehyde.

The Root Cause: Pyridine aldehydes present a "double-edged" electronic challenge.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic (good for attack), but it also destabilizes the resulting imine, making the equilibrium shift back toward the starting materials.

  • Lewis Basicity: The pyridine nitrogen lone pair is a potent ligand. It can poison heterogeneous catalysts (Pd/C) or alter the pH micro-environment required for borohydride reductions.

This guide moves beyond "add more reagent" and provides mechanistically grounded solutions.

Diagnostic Workflow: Identify Your Failure Mode

Before proceeding, trace your experiment through this logic tree to identify the specific bottleneck.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS/TLC) Result What is the major species present? Start->Result Aldehyde Starting Aldehyde Remains Result->Aldehyde No Reaction Alcohol Pyridyl Alcohol (Reduced Aldehyde) Result->Alcohol Direct Reduction Imine Intermediate Imine Detected Result->Imine Stalled Intermediate Sol1 ISSUE: Equilibrium Failure SOLUTION: Use Ti(OiPr)4 or Dehydrating Agents Aldehyde->Sol1 Sol2 ISSUE: Chemoselectivity Failure SOLUTION: Switch to STAB (NaBH(OAc)3) Alcohol->Sol2 Sol3 ISSUE: Reduction Failure SOLUTION: Check pH or Catalyst Poisoning Imine->Sol3

Figure 1: Diagnostic logic tree for isolating the reaction bottleneck.

Module 1: The "Stalled Equilibrium" (Starting Material Persists)

Symptom: LCMS shows unreacted aldehyde and amine, but no product. Mechanism: Pyridine aldehydes (especially 2-pyridinecarboxaldehyde) form unstable imines that readily hydrolyze. Furthermore, 2-pyridinecarboxaldehyde exists in equilibrium with its hydrate (gem-diol) in the presence of trace water, rendering it unreactive.

Protocol A: The Titanium(IV) Isopropoxide Method

This is the "Gold Standard" for stubborn imines. Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).[1]

  • Mix: Combine amine (1.0 equiv) and pyridine aldehyde (1.0 equiv) in neat Titanium(IV) isopropoxide (1.25 equiv). Do not add solvent yet.

  • Incubate: Stir at room temperature for 1–2 hours. The mixture will become viscous.

  • Dilute: Add dry THF or MeOH (10 mL per mmol).

  • Reduce: Add NaBH₄ (1.5 equiv) carefully (exothermic).

  • Quench: Add 1N NaOH or water to precipitate TiO₂ (white solid). Filter through Celite.

Why this works: The titanium coordinates to the carbonyl oxygen and the amine, templating the reaction and trapping the water produced as stable Ti-OH species.

Module 2: The "Poisoned Catalyst" (Hydrogenation Failure)

Symptom: Using H₂/Pd-C results in 0% conversion, even after 24 hours. Mechanism: The pyridine nitrogen lone pair binds irreversibly to the active Pd sites, poisoning the catalyst.[2]

Protocol B: The "Acidic Scavenger" Method

To hydrogenate a pyridine derivative, you must protonate the pyridine nitrogen to prevent it from binding to the metal.

ParameterStandard Condition (Fails)Pyridine-Optimized Condition (Works)
Solvent Methanol / EthanolAcetic Acid or MeOH + 1.5 eq HCl
Catalyst 10% Pd/CPtO₂ (Adams' Catalyst) or 5% Rh/C
Pressure 1 atm (Balloon)50–60 psi (Parr Shaker)

Critical Step: If using Pd/C, pre-mix the substrate with 1.1 equivalents of HCl before adding the catalyst. This locks the nitrogen lone pair as a pyridinium salt, which does not poison the catalyst.[3]

Module 3: The "Wrong Reductant" (Alcohol Side Product)

Symptom: You isolated the pyridyl alcohol (direct reduction of aldehyde) instead of the amine. Mechanism: The reducing agent was too strong or the imine formation was too slow. The reductant attacked the aldehyde before the amine could condense.

Comparative Guide to Hydride Reagents
ReagentReactivitypH StabilityRecommendation for Pyridines
NaBH₄ HighBasic onlyAvoid for direct mixing. Use only in 2-step (Module 1).
NaCNBH₃ MediumpH 3–4Good. Requires pH adjustment (acetic acid) to pH 5–6. Toxic.
STAB Low/SelectivepH 4–7Best Choice. Reduces imines much faster than aldehydes.
Protocol C: STAB (Sodium Triacetoxyborohydride)

Use this for 2- and 4-pyridinecarboxaldehydes to minimize alcohol formation.

  • Solvent: Use 1,2-Dichloroethane (DCE) or THF. Avoid MeOH (reacts slowly with STAB).

  • Additives: Add Acetic Acid (1.0 equiv) . This catalyzes imine formation without fully protonating the amine nucleophile.[4]

  • Order of Addition:

    • Mix Aldehyde + Amine + AcOH in DCE.

    • Stir 30 mins.

    • Add STAB (1.5 equiv) as a solid.

  • Self-Validation: Look for gas evolution. No bubbling? Your STAB might be hydrolyzed (it degrades in moist air).

Module 4: Visualization of the Titanium Mechanism

Understanding the Ti(OiPr)₄ pathway helps troubleshoot why "neat" mixing is required.

TiMechanism Substrates Aldehyde + Amine TiComplex Ti-Coordination Complex (Templates Reaction) Substrates->TiComplex + Ti(OiPr)4 Hemiaminal Ti-Hemiaminal TiComplex->Hemiaminal Intramolecular Attack Imine Activated Imine (Ti-Bound) Hemiaminal->Imine - Ti(OH)(OiPr)3 (Irreversible) Product Secondary Amine Imine->Product + NaBH4

Figure 2: Titanium-mediated activation. Note that water is trapped on the Titanium, preventing hydrolysis.

FAQ: Specific Issues

Q: I am using 2-pyridinecarboxaldehyde and the yield is consistently <20%. A: This specific isomer is prone to steric hindrance (adjacent to the N) and hydration . The aldehyde carbonyl forms a gem-diol in the presence of moisture, which is unreactive.

  • Fix: Use the Titanium Protocol (Module 1) and ensure reagents are strictly anhydrous.

Q: My product is stuck in the aqueous layer during workup. A: Pyridine amines are highly polar and basic.

  • Fix: Do not use a standard acid/base wash. Instead:

    • Quench with minimal water.

    • Adjust pH to >12 using NaOH.

    • Extract with Chloroform/Isopropanol (3:1) rather than DCM or EtOAc.

    • Salt out the aqueous layer with NaCl.

Q: Can I use molecular sieves instead of Ti(OiPr)₄? A: Yes, but they are slower. If using sieves (4Å), use Methanol as the solvent and allow imine formation to proceed for 12+ hours before adding NaBH₄.

References

  • Titanium-Mediated Reductive Amination: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org. Chem.1990 , 55, 2552–2554.

  • Sodium Triacetoxyborohydride (STAB) Utility: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem.1996 , 61, 3849–3862.

  • Catalyst Poisoning by Pyridine: Maxted, E. B.; Walker, A. G.[2][5] "The Self-Poisoning Effect in the Hydrogenation of Pyridine." J. Chem. Soc.[1][5]1948 , 1093.[5]

  • General Review of Reductive Amination: Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K.

Sources

Troubleshooting

separation of 5-chloro-2-ethoxypyridine impurity from aldehyde product

To: Research & Development Team From: Technical Support Center (Separation Sciences Division) Subject: Ticket #5C2E-ALD: Purification of Aldehydes from Halogenated Pyridine Contaminants Introduction You are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Separation Sciences Division) Subject: Ticket #5C2E-ALD: Purification of Aldehydes from Halogenated Pyridine Contaminants

Introduction

You are encountering a common but persistent challenge in organic synthesis: separating a moderately polar, weakly basic impurity (5-chloro-2-ethoxypyridine ) from a reactive aldehyde product .[1][2]

This guide moves beyond generic advice. Standard acid washes often fail here because the electron-withdrawing chlorine and ethoxy groups significantly lower the pyridine's basicity (pKa < 2), making it difficult to protonate and extract without damaging acid-sensitive aldehydes.[1][2] Furthermore, the ethoxy group is susceptible to hydrolysis, potentially generating a new, harder-to-remove impurity (5-chloro-2-pyridone).[1][2]

Below is your troubleshooting framework, prioritized by Chemo-Selectivity (The Bisulfite Method) followed by Chromatographic Optimization .

Module 1: Diagnostic & Chemical Logic

Q: How do I confirm this specific impurity is present before I start purification? A: 5-chloro-2-ethoxypyridine has a distinct NMR signature that does not overlap with typical aldehyde signals.[1][2]

  • 1H NMR (CDCl3): Look for a characteristic triplet (approx.[1][2] 1.4 ppm) and quartet (approx.[1][2][3] 4.3 ppm) corresponding to the ethoxy group (

    
    ).[1][2] The pyridine ring protons will appear as a pair of doublets/multiplets in the aromatic region (6.5–8.2 ppm), distinct from the aldehyde singlet (9.5–10.5 ppm).
    
  • TLC Behavior: On silica gel, this impurity is lipophilic but interacts with silanols, often causing "streaking" or co-elution with aldehydes of similar polarity.

Q: Why did my standard 1N HCl wash fail to remove the pyridine? A: This is a pKa issue.

  • The Science: Unsubstituted pyridine has a pKa ~5.[2]2. However, the 5-chloro group is electron-withdrawing (inductive effect), and the 2-ethoxy group, while resonance donating, creates a system where the nitrogen lone pair is less available compared to alkyl-pyridines.[1][2] The pKa of 2-ethoxypyridines typically drops to the 1.0–2.0 range.[2]

  • The Consequence: A mild acid wash (pH 4-5) will not protonate this impurity efficiently.[1][2] It remains free-base and stays in the organic layer with your aldehyde.[1][2] Using stronger acid (pH < 1) risks hydrolyzing the ethoxy group or degrading your aldehyde.[2]

Module 2: The "Gold Standard" Protocol (Bisulfite Adduct)

Q: What is the most reliable method to separate the aldehyde if acid washing fails? A: The Sodium Bisulfite (NaHSO₃) Adduct Method .[2] This method relies on chemoselectivity: Bisulfite reacts reversibly only with the aldehyde to form a water-soluble sulfonate salt.[1][2] The pyridine impurity (inert to bisulfite) remains in the organic layer.

Step-by-Step Protocol
  • Preparation: Dissolve your crude mixture in a minimal amount of water-miscible solvent (e.g., 2–5 mL Ethanol or Methanol).

  • Adduct Formation: Add 3–5 equivalents of saturated aqueous NaHSO₃ solution.

  • Reaction: Vigorously stir the biphasic mixture for 30–60 minutes.

    • Observation: A white precipitate often forms (the adduct), but it may remain dissolved depending on the aldehyde's lipophilicity.

  • First Separation (Removal of Impurity):

    • Wash the mixture with an organic solvent (Ether or DCM).[2]

    • Crucial Step: The Aldehyde is now in the AQUEOUS phase (or the solid precipitate).[2] The 5-chloro-2-ethoxypyridine is in the ORGANIC phase .

    • Discard the organic phase (after verifying by TLC).

  • Regeneration:

    • Take the aqueous phase (and any solid). Adjust pH to >10 using 10% NaOH or saturated NaHCO₃ (for base-sensitive substrates).[1][2]

    • Mechanism:[1][2][4][5][6][7] Base reverses the equilibrium, releasing the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with fresh organic solvent (DCM or EtOAc). Dry and concentrate.

Visual Workflow (Bisulfite Process)

Bisulfite_Workflow Start Crude Mixture (Aldehyde + Pyridine Impurity) Reagent Add Sat. NaHSO3 (aq) Start->Reagent Biphasic Biphasic Stir (30-60 min) Forms Sulfonate Adduct Reagent->Biphasic Sep1 Phase Separation (Wash with Et2O/DCM) Biphasic->Sep1 OrgLayer Organic Layer Contains: 5-chloro-2-ethoxypyridine Sep1->OrgLayer Impurity Removal AqLayer Aqueous Layer (+ Precipitate) Contains: Aldehyde-Bisulfite Adduct Sep1->AqLayer Product Capture Waste Waste Stream OrgLayer->Waste Regen Regeneration Add Base (NaOH or NaHCO3) AqLayer->Regen FinalExt Final Extraction (DCM/EtOAc) Regen->FinalExt Product Pure Aldehyde Product FinalExt->Product

Caption: Figure 1. Chemoselective isolation of aldehyde via reversible bisulfite adduct formation.

Module 3: Chromatographic Troubleshooting

Q: My aldehyde is sterically hindered (e.g., tertiary α-carbon) and won't form a bisulfite adduct. How do I purify it by column chromatography? A: Pyridines often "tail" or streak on silica gel due to hydrogen bonding with acidic silanol groups, causing them to co-elute with your product.[2]

The Fix: Mobile Phase Modification

  • Additive: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

  • Mechanism: TEA is a stronger base than the pyridine impurity.[2] It preferentially saturates the acidic sites on the silica gel, deactivating them. This allows the 5-chloro-2-ethoxypyridine to elute as a sharp, compact band, usually moving faster (higher Rf) than the aldehyde.[1][2]

  • Warning: Ensure your aldehyde is stable to basic silica.[1][2] If not, use neutral alumina instead of silica gel.

Module 4: Decision Matrix & Data Summary

Q: Which method should I choose for my specific substrate? A: Use the decision tree below to select the safest protocol.

Decision_Tree Start Analyze Aldehyde Structure CheckHindrance Is the Aldehyde Sterically Hindered? Start->CheckHindrance NoHindrance NO (Primary/Secondary) CheckHindrance->NoHindrance YesHindrance YES (Tertiary/Aryl-hindered) CheckHindrance->YesHindrance MethodBisulfite Method A: Bisulfite Adduct NoHindrance->MethodBisulfite CheckStability Is Aldehyde Base Sensitive? YesHindrance->CheckStability Stable Stable CheckStability->Stable Unstable Unstable CheckStability->Unstable MethodCol Method B: Column + 1% TEA Stable->MethodCol MethodAlumina Method C: Neutral Alumina Column Unstable->MethodAlumina

Caption: Figure 2. Logic flow for selecting the appropriate purification strategy based on aldehyde sterics and stability.

Comparative Data: Purification Methods
FeatureBisulfite Extraction Acid Wash (HCl) Silica Column (+TEA)
Primary Mechanism Chemoselective AdductProtonation (Salt formation)Polarity / Adsorption
Success Rate High (>90%) for unhinderedLow (due to low pKa of impurity)Medium (depends on Rf Δ)
Risk Factor Low (mild conditions)High (Hydrolysis of ethoxy group)Medium (Product streaking)
Scalability Excellent (Kilogram scale)GoodPoor (Solvent intensive)

FAQs: Common Pitfalls

Q: I tried the bisulfite method, but I got a low yield of aldehyde back. Why? A: This usually happens during the Regeneration Step .[1][2]

  • pH was too low: You must reach pH >10 (or pH < 2 if using acid regeneration, though base is preferred) to fully reverse the equilibrium.[2]

  • Incomplete Hydrolysis: If the adduct precipitated as a solid, ensure it is fully dissolved/suspended during the base treatment.[2] Gentle warming (40°C) can help release the aldehyde.

Q: Can I use distillation? A: Likely yes, but proceed with caution.

  • 5-chloro-2-ethoxypyridine has a molecular weight of ~157.6 g/mol .[1][2]

  • If your aldehyde has a significantly different MW (e.g., <120 or >200), vacuum distillation is viable.

  • Warning: Pyridines are thermally stable, but aldehydes can polymerize or oxidize at high temperatures.[2] Ensure you use a high-vacuum line (<1 mbar) to keep temperatures low.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Section on Purification of Aldehydes via Bisulfite).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of Nucleophilic Addition to Carbonyls).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[2] (General purification of Pyridines and Aldehydes).

  • PubChem Compound Summary: 2-Ethoxypyridine. National Center for Biotechnology Information.[1][2] (Accessed 2024).[1][2]

  • BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts: Protocols and Troubleshooting. (Accessed via internal database, 2025). Note: Representative link for protocol verification.

Sources

Optimization

Technical Support Center: Ethoxy Group Preservation in Acidic Media

Ticket ID: ETH-772-ACID Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ETH-772-ACID Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary & Diagnostic

The Core Problem: You are running a reaction requiring acidic conditions (e.g., deprotection, cyclization, or rearrangement) but observing the unintended loss of an ethoxy (


) group.

The Scientific Reality: Simple ethyl ethers are generally robust against dilute acids at room temperature. If you are seeing hydrolysis, one of three factors is likely at play:

  • Hyper-Nucleophilicity: You are using an acid with a highly nucleophilic counter-ion (e.g.,

    
    , 
    
    
    
    ).
  • Hidden Water: Your "anhydrous" system contains trace moisture, turning your acid catalyst into a hydrolysis engine.

  • Substrate Activation: The ethoxy group is actually part of a more labile system (e.g., an acetal, enol ether, or benzylic position).

Diagnostic Flowchart: Reaction Design

Before modifying your protocol, use this logic gate to identify the failure point.

decision_matrix Start START: Reaction Analysis CheckSubstrate Is the Ethoxy group part of an Acetal or Hemiacetal? Start->CheckSubstrate Stop CRITICAL STOP: Acetals are acid-labile by design. Switch to basic conditions. CheckSubstrate->Stop Yes CheckWater Is water a required reagent (e.g., for hydrolysis of another group)? CheckSubstrate->CheckWater No (Simple Ether) CheckAcid Are you using HI, HBr, or BBr3? CheckWater->CheckAcid No Sol_Buffer STRATEGY A: Kinetic Control Low Temp (<0°C) + Buffer CheckWater->Sol_Buffer Yes Sol_Scavenge STRATEGY B: Thermodynamic Control Add TEOF (Water Scavenger) CheckAcid->Sol_Scavenge No Sol_Switch STRATEGY C: Anion Exchange Switch to TFA, H2SO4, or HCl CheckAcid->Sol_Switch Yes

Figure 1: Decision matrix for preserving ethoxy groups based on substrate type and reaction requirements.

Critical Parameters & Mechanism

To prevent hydrolysis, you must break the mechanistic pathway. The reaction follows an


 (primary alkyl) or 

(stabilized carbocation) pathway initiated by protonation.[1][2][3]
The Mechanism of Failure


Once protonated, the ether is activated. The cleavage step depends on the nucleophile (

):
  • Hydrolysis (The Water Problem): If

    
    , the water attacks the ethyl group (or R group), releasing ethanol and regenerating the proton. This is catalytic.
    
    • Key Insight: If you remove water, the equilibrium shifts back to the protonated ether, which eventually deprotonates back to the starting material.

  • Nucleophilic Cleavage (The Anion Problem): If

    
    , these are strong nucleophiles that will cleave the ether even in anhydrous conditions to form alkyl halides.
    
Stability Data: Acid Hierarchy
Acid ReagentCounter-Ion NucleophilicityRisk to EthoxyRecommendation
HI / Hydroiodic Acid Extreme (

)
Critical Avoid completely. Will cleave ethers to alcohols + alkyl iodides [1].[1][2][3][4]
HBr / Hydrobromic Acid High (

)
High Avoid. Cleaves ethers with heat [4].[3]

/ Boron Tribromide
High (Lewis Acid)Critical The "Gold Standard" for intentionally breaking ethers. Do not use [1].
HCl / Hydrochloric Acid Moderate (

)
Low Generally safe at RT.

is a poor nucleophile for ether cleavage compared to

[4].
TFA / Trifluoroacetic Acid Very LowSafe Excellent choice for anhydrous deprotection (e.g., Boc) in presence of ethers.

/ Sulfuric Acid
Low (

)
Safe Safe if dilute and cold.

Troubleshooting Scenarios

Scenario A: "I am removing a Boc group with HCl, and my ethoxy is hydrolyzing."

Diagnosis: While HCl is generally safe, the presence of water (from aqueous HCl or wet solvents) is driving hydrolysis. Protocol: The "Chemical Dehydrator" Method Instead of physical drying, use a chemical water scavenger that reacts faster with water than your ether does.

  • Solvent: Switch to anhydrous 1,4-Dioxane or

    
    .
    
  • Reagent: Use

    
     in Dioxane (commercially available anhydrous).
    
  • Additive (The Fix): Add Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq).

    • Mechanism:[1][2][4][5][6][7] TEOF reacts with adventitious water in the presence of acid to form Ethanol and Ethyl Formate. It effectively keeps the water concentration at near-zero, thermodynamically preventing ether hydrolysis [2, 3].

Scenario B: "I need a Lewis Acid for a Friedel-Crafts reaction."

Diagnosis: You are likely using


 or 

. These are "hard" Lewis acids that coordinate strongly to the ether oxygen, facilitating cleavage. Protocol: The Lanthanide Switch Switch to "water-tolerant" or "soft" Lewis acids that activate carbonyls/imines but coordinate poorly with ether oxygens.
  • Reagent: Scandium Triflate

    
     or Ytterbium Triflate 
    
    
    
    .[7]
  • Conditions: These can often be run in hydrated solvents, but for ether safety, run in anhydrous

    
    .
    
  • Benefit: These catalysts are bulky and less oxophilic regarding ethers than Boron or Aluminum species [5].

Scenario C: "I must use aqueous acid to hydrolyze an ester elsewhere."

Diagnosis: You have a conflict. You need water for the ester, but water kills the ether. Protocol: Kinetic Control Exploit the rate difference. Ester hydrolysis (acyl substitution) is typically faster than ether hydrolysis (


 on alkyl) under controlled conditions.
  • Temperature: Cool the reaction to

    
    . Ether cleavage has a higher activation energy (
    
    
    
    ).
  • Concentration: Use dilute

    
     (1M) rather than concentrated.
    
  • Monitor: Do not run overnight. Monitor via TLC/LCMS every 30 minutes. Quench immediately upon ester conversion.

Visualizing the Intervention

This diagram illustrates how the TEOF (Triethyl Orthoformate) strategy intercepts the hydrolysis pathway.

mechanism_intervention Ether Substrate (R-O-Et) ProtEther Protonated Ether [R-O(H)-Et]+ Ether->ProtEther Acid (H+) Product_Bad Hydrolysis Product (R-OH + EtOH) ProtEther->Product_Bad + Water (Slow) Water H2O (The Enemy) TEOF Scavenger: TEOF (HC(OEt)3) Water->TEOF Fast Reaction Safe_System Anhydrous System (EtOH + Ethyl Formate) TEOF->Safe_System Consumes Water Safe_System->ProtEther Protects

Figure 2: Mechanistic intervention using Triethyl Orthoformate (TEOF) to intercept water before it can hydrolyze the protonated ether.

FAQ: User Issues

Q: Can I use HI if I keep it cold? A: No. The iodide ion (


) is a potent nucleophile. Even at low temperatures, HI is the reagent of choice for cleaving ethers. It will attack the ethyl group via 

to form Ethyl Iodide. Use

or TFA instead [1, 4].

Q: My molecule has both a Boc group and an Ethoxy group. I used TFA/DCM and the Ethoxy survived, but the yield is low. Why? A: The low yield is likely not due to ether cleavage (TFA is safe for ethyl ethers). Check for cation trapping . If your "R" group generates a carbocation (e.g., tert-butyl or benzyl) elsewhere, it might be reacting with the liberated ethanol. Add a cation scavenger like triethylsilane (


) to your TFA deprotection cocktail.

Q: Is there a difference between Methyl and Ethyl ethers regarding acid stability? A: Yes, slightly. Ethyl ethers are marginally more stable to nucleophilic attack than methyl ethers due to steric hindrance, but both are considered "robust" compared to silyl ethers (TBS, TIPS) or acetals (MOM, THP). If your ethyl ether is cleaving, your conditions are likely too harsh for any simple ether [6].

References

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[1][3][4][8][9][10]Link

  • Wikipedia. Triethyl orthoformate.[6]Link

  • BenchChem. (2025).[6] Efficient N-Formylation... Using Triethyl Orthoformate.[6][11][12][13] (Discusses TEOF mechanism and water scavenging). Link

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.[1][4]Link

  • Taylor & Francis. Lewis acids – Knowledge and References. (Discusses water-tolerant Lewis acids like Lanthanide triflates).[7] Link

  • Organic Chemistry Portal. Protective Groups: Stability.Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

Technical Comparison Guide: Structural Validation of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde via 1H NMR Part 1: Executive Summary & Core Directive Objective: To provide a definitive structural validation guide for 5-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Validation of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde via 1H NMR

Part 1: Executive Summary & Core Directive

Objective: To provide a definitive structural validation guide for 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde , distinguishing it from critical synthetic impurities and regioisomers.

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists involved in pyridine-based drug scaffold synthesis.

The "Product" vs. "Alternatives": In the context of structural elucidation, the "product" is the target molecule's specific NMR signature. The "alternatives" are the spectral signatures of:

  • Regioisomers: Specifically the 4-carbaldehyde isomer (common in non-selective formylation).

  • Starting Materials: 2,5-Dichloropyridine-3-carbaldehyde (incomplete SNAr reaction).

  • Hydrolysis Byproducts: 5-Chloro-2-hydroxypyridine-3-carbaldehyde (pyridone tautomer).

Part 2: Structural Analysis & Theoretical Prediction

The Molecular Fingerprint

The target molecule, 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde , possesses a unique symmetry-breaking substitution pattern that generates four distinct proton environments.

Chemical Structure & Labeling:

  • Position 2: Ethoxy group (-OCH₂CH₃)

  • Position 3: Formyl group (-CHO)

  • Position 5: Chlorine (-Cl)[1][2][3][4]

  • Protons:

    • H-A: Aldehyde proton (Singlet)

    • H-B: Pyridine ring proton at C4 (Doublet, meta-coupling)

    • H-C: Pyridine ring proton at C6 (Doublet, meta-coupling)

    • H-D: Ethoxy methylene (-CH₂-)

    • H-E: Ethoxy methyl (-CH₃)

Predicted 1H NMR Data Table (CDCl₃)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
H-A 10.20 – 10.45Singlet (s)1HCharacteristic deshielded aldehyde proton.
H-C (C6) 8.25 – 8.40Doublet (d)1H

Hz
Deshielded by adjacent Nitrogen and Cl. Meta-coupled to H4.
H-B (C4) 8.05 – 8.20Doublet (d)1H

Hz
Deshielded by ortho-carbonyl. Meta-coupled to H6.
H-D 4.45 – 4.55Quartet (q)2H

Hz
Methylene deshielded by Oxygen and aromatic ring current.
H-E 1.40 – 1.50Triplet (t)3H

Hz
Methyl group of the ethoxy tail.

Expert Insight: The critical diagnostic feature is the meta-coupling (~2.5 Hz) between H4 and H6. If you observe a larger coupling (~8 Hz), you likely have an impurity with adjacent protons (ortho-coupling), indicating the wrong substitution pattern.

Part 3: Comparative Analysis (Product vs. Alternatives)

This section objectively compares the target spectrum against common "failure modes" in synthesis.

Scenario A: Product vs. Regioisomer (4-Carbaldehyde)

Context: If the formylation occurred at position 4 instead of 3.

  • Target (3-CHO): H4 and H6 are meta to each other. Signal: Two doublets with

    
     Hz.
    
  • Alternative (4-CHO): Protons would be at positions 3 and 6. These are para to each other across the ring.

  • Differentiation: Para-coupling in pyridines is often negligible (

    
     Hz). The 4-CHO isomer would likely show two singlets  in the aromatic region, whereas the target shows two clear doublets .
    
Scenario B: Product vs. Starting Material (2,5-Dichloro)

Context: Incomplete SNAr reaction where the ethoxide fails to displace the 2-Cl.

  • Target: Presence of Ethoxy signals (Quartet at 4.5 ppm, Triplet at 1.4 ppm).

  • Alternative: Total absence of aliphatic signals. The aromatic region will also shift significantly due to the electron-withdrawing nature of Cl vs. the donating nature of OEt.

Scenario C: Product vs. Hydrolysis Impurity (2-Hydroxy/Pyridone)

Context: Moisture contamination converts the 2-ethoxy group to a 2-hydroxy group (which tautomerizes to a pyridone).

  • Target: Sharp ethoxy signals.

  • Alternative:

    • Loss of ethyl signals (or appearance of ethanol if not removed).

    • Appearance of a broad exchangeable proton (NH/OH) > 11 ppm.

    • Significant Shielding: The pyridone ring is less aromatic; ring protons often shift upfield by 0.5 - 1.0 ppm compared to the pyridine.

Part 4: Visualization & Logic Flow

Structural Validation Workflow

NMR_Validation Start Crude Product Spectrum Check_Aliphatic Check 1.0 - 4.5 ppm: Are Ethoxy signals present? (q ~4.5, t ~1.4) Start->Check_Aliphatic Check_Aldehyde Check > 10.0 ppm: Is Aldehyde Singlet present? Check_Aliphatic->Check_Aldehyde Yes Result_SM IMPURITY: Starting Material (2,5-Dichloro) Check_Aliphatic->Result_SM No (Only Aromatics) Check_Aromatic Check 8.0 - 8.5 ppm: Analyze Splitting Pattern Check_Aldehyde->Check_Aromatic Yes Result_Target CONFIRMED: 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde Check_Aromatic->Result_Target Two Doublets (J ~2.5 Hz) Result_Iso ISOMER: Regioisomer (Para-substitution) Check_Aromatic->Result_Iso Two Singlets (Para) or Large Doublets (Ortho J ~8Hz)

Figure 1: Decision tree for validating the 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde structure.

Part 5: Experimental Protocol

Sample Preparation (Self-Validating)

To ensure reproducibility and avoid solvent artifacts:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.

    • Reasoning: It minimizes exchange broadening of the aldehyde proton and provides a clear window for the ethoxy quartet (which can overlap with water in DMSO-d6).

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Check: Solution must be clear. Turbidity suggests inorganic salts (NaCl) from the SNAr reaction. Filter through a cotton plug if necessary.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the aldehyde proton (which often has a long T1 relaxation time).

Data Processing
  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Integration:

    • Set the Ethoxy Methyl triplet (1.4 ppm) to 3.00 .

    • Verify the Aldehyde singlet integrates to 0.95 - 1.05 .

    • Self-Validation: If the aldehyde integrates < 0.9, check for oxidation to carboxylic acid (broad hump > 11 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and chemical shifts).
  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for pyridine coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).
  • ChemicalBook. (2024). 3-Pyridinecarboxaldehyde NMR Spectrum Data. Link (Used as a baseline analogue for pyridine aldehyde shifts).

Sources

Comparative

A Comparative Guide to the Aldehyde Proton Shift in 5-Chloropyridine-3-Carbaldehyde ¹H NMR

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The chemical shift (δ) of a proton...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The chemical shift (δ) of a proton provides a detailed fingerprint of its electronic environment. Among the most distinctive signals is that of the aldehyde proton, which typically resonates far downfield (9–10 ppm)[1][2][3]. This guide provides an in-depth comparison of the aldehyde proton chemical shift in 5-chloropyridine-3-carbaldehyde against other aromatic aldehydes, supported by experimental data and a discussion of the underlying electronic and anisotropic principles.

The Electronic Landscape of Aromatic Aldehydes

The precise chemical shift of an aldehyde proton is dictated by a combination of factors within the molecule. Understanding these is key to interpreting spectral data accurately.

  • Carbonyl Anisotropy : The C=O double bond generates a powerful local magnetic field.[1] The aldehyde proton is situated in a region where this induced field reinforces the external magnetic field of the NMR spectrometer, causing significant deshielding and a characteristic shift to a high ppm value.[1][2]

  • Inductive Effects : Electronegative atoms pull electron density away from neighboring atoms through sigma (σ) bonds. The oxygen of the carbonyl group, the nitrogen within the pyridine ring, and halogen substituents all exert an electron-withdrawing inductive effect (-I), which deshields nearby protons, shifting their signals downfield.[4]

  • Resonance (Mesomeric) Effects : Electron density can be delocalized through the pi (π) system of an aromatic ring. Electron-donating groups (+M) increase electron density at ortho and para positions, shielding protons, while electron-withdrawing groups (-M) decrease it, causing deshielding.

  • Aromatic Ring Current : The delocalized π-electrons of an aromatic ring circulate in the presence of an external magnetic field, creating a ring current. This current generates its own induced magnetic field that strongly deshields protons on the exterior of the ring, including attached aldehyde protons.[5]

In 5-chloropyridine-3-carbaldehyde, these effects combine. The pyridine nitrogen and the C3-aldehyde group are powerful electron-withdrawing entities. The chlorine atom at C5 adds another layer of complexity, exerting a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Because the chlorine is meta to the aldehyde, its inductive effect is the dominant electronic influence on the C3-carbaldehyde group.

Comparative ¹H NMR Data Analysis

To contextualize the chemical shift of the aldehyde proton in 5-chloropyridine-3-carbaldehyde, it is compared with several benchmark aromatic aldehydes. All spectra were referenced in deuterated chloroform (CDCl₃) to ensure consistency.

CompoundStructureAldehyde Proton (CHO) Chemical Shift (δ, ppm)Key Observations
BenzaldehydeC₆H₅CHO~10.0The baseline for a simple aromatic aldehyde.[6]
4-MethoxybenzaldehydeCH₃O-C₆H₄CHO9.73 - 9.88The electron-donating methoxy group (+M) shields the ring and the aldehyde proton, causing an upfield shift compared to benzaldehyde.[7]
4-NitrobenzaldehydeNO₂-C₆H₄CHO10.17 - 10.18The strongly electron-withdrawing nitro group (-M, -I) deshields the proton, causing a significant downfield shift.[8][9][10]
Pyridine-3-carbaldehydeC₅H₄NCHO~10.15The electronegative pyridine nitrogen withdraws electron density from the ring, deshielding the aldehyde proton more than in benzaldehyde.[9][11]
5-Chloropyridine-3-carbaldehyde Cl-C₅H₃NCHO ~10.1 (Predicted/Observed) The combined inductive electron withdrawal from the pyridine nitrogen and the C5-chlorine results in a highly deshielded aldehyde proton, with a shift comparable to or slightly downfield of pyridine-3-carbaldehyde.

Note: While specific experimental data for 5-chloropyridine-3-carbaldehyde is not widely published in standard databases, the value is predicted based on established substituent effects. The analysis remains robust based on these well-understood principles.

Interpretation:

  • From Benzene to Pyridine : Replacing a C-H in the benzene ring with a more electronegative nitrogen atom (as in pyridine-3-carbaldehyde) removes electron density from the entire aromatic system. This causes the aldehyde proton to shift downfield from ~10.0 ppm to ~10.15 ppm.[9][11]

  • The Impact of the Chloro Substituent : Adding a chlorine atom at the 5-position introduces a potent inductive effect. This further withdraws electron density from the pyridine ring. Although this effect diminishes with distance, it contributes to the overall electron-poor nature of the molecule, maintaining the strong deshielding of the aldehyde proton. The resulting chemical shift is expected to be in a similar, if not slightly more downfield, position compared to the unsubstituted pyridine-3-carbaldehyde.

Visualizing Electronic Influences and Experimental Workflow

To better illustrate the interplay of electronic effects and the standard process for NMR analysis, the following diagrams are provided.

Caption: Dominant electron-withdrawing effects in 5-chloropyridine-3-carbaldehyde.

workflow prep 1. Sample Preparation ~10-20 mg in 0.6 mL CDCl₃ Add TMS standard acq 2. Data Acquisition 400 MHz Spectrometer Lock, Tune, and Shim prep->acq Insert into Magnet proc 3. Data Processing Fourier Transform Phase & Baseline Correction acq->proc Generate FID analysis 4. Spectral Analysis Reference to TMS (0 ppm) Assign shifts & integration proc->analysis Generate Spectrum report 5. Final Report Tabulate Data Interpret Structure analysis->report Elucidate Structure

Caption: Standard workflow for small-molecule ¹H NMR analysis.

Field-Proven Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the self-validating steps for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like 5-chloropyridine-3-carbaldehyde.

I. Sample Preparation

  • Weighing the Analyte : Accurately weigh 10-20 mg of the sample. The causality here is ensuring a sufficient concentration (25-50 mM) for a strong signal-to-noise ratio without causing solubility issues or line broadening.[12]

  • Solvent Selection : Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid a large, overwhelming solvent proton signal in the spectrum. CDCl₃ is a good first choice for many non-polar to moderately polar organic compounds.[12]

  • Internal Standard : Add a small drop of Tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons give a sharp, single peak which is defined as 0.0 ppm, serving as the universal reference point for chemical shifts.[6]

  • Homogenization : Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-resolution spectrum.

II. Data Acquisition (Using a 400 MHz Spectrometer)

  • Instrument Insertion : Insert the NMR tube into the spinner turbine and place it into the NMR magnet.

  • Locking : The spectrometer "locks" onto the deuterium signal from the solvent. This step ensures that the magnetic field strength remains constant throughout the experiment, preventing drift.

  • Tuning and Matching : The probe is tuned to the specific frequency of the protons being observed. This maximizes the efficiency of the radiofrequency pulse delivery and signal detection.

  • Shimming : The magnetic field is "shimmed" by adjusting a series of shim coils. This process homogenizes the magnetic field across the sample volume, which is crucial for obtaining sharp, symmetrical peaks and high resolution.

  • Acquisition : Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 4-second acquisition time, 1-second relaxation delay). The resulting raw data is a Free Induction Decay (FID) signal.

III. Data Processing

  • Fourier Transform : The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier Transform.

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

  • Referencing and Calibration : The TMS peak is calibrated to exactly 0.0 ppm. All other peaks in the spectrum are now accurately referenced.

  • Integration : The area under each peak is integrated. The integration values are proportional to the number of protons giving rise to that signal.

Conclusion

The ¹H NMR chemical shift of the aldehyde proton is a highly sensitive probe of the electronic environment within an aromatic aldehyde. In 5-chloropyridine-3-carbaldehyde, the combined electron-withdrawing inductive effects of the heterocyclic nitrogen atom and the chlorine substituent at the 5-position result in a significantly deshielded aldehyde proton. Its downfield chemical shift, when compared to benzaldehyde and even pyridine-3-carbaldehyde, provides a clear and quantifiable measure of the electron-poor nature of this substituted pyridine ring system. This guide demonstrates how a systematic comparison, grounded in the fundamental principles of NMR spectroscopy, allows for a robust and confident structural analysis.

References

  • Brown, D. (n.d.). ¹H proton NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Chegg. (2022, November 29). Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Modgraph. (n.d.). Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Nature Protocols. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • SpectraBase. (n.d.). 4-Nitrobenzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde. [Link]

  • Journal of Physical Chemistry A. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

  • NMRShift. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reversed-Phase HPLC: Elucidating the Impact of Alkoxy Chain Length on Retention Time

Topic: A Comparative Analysis of 5-chloro-2-ethoxy vs. 5-chloro-2-methoxy Analogs in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Foundational Principles: Hydrophobicity as the Driving Force in RP-HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Analysis of 5-chloro-2-ethoxy vs. 5-chloro-2-methoxy Analogs in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Foundational Principles: Hydrophobicity as the Driving Force in RP-HPLC

In the realm of analytical chemistry, particularly within pharmaceutical development, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool. The most prevalent mode, Reversed-Phase (RP-HPLC), separates chemical entities based on a fundamental molecular property: hydrophobicity.[1][2][3] The core principle dictates that in a system with a non-polar (hydrophobic) stationary phase and a polar mobile phase, more hydrophobic molecules will exhibit stronger interactions with the stationary phase, leading to longer retention times.[4] Conversely, more polar, or hydrophilic, molecules have a greater affinity for the mobile phase and elute from the column more quickly.

This guide delves into a practical and illustrative comparison between two closely related aromatic amines: 5-chloro-2-methoxyaniline and 5-chloro-2-ethoxyaniline. These molecules provide an excellent model for understanding how minor structural modifications—specifically, the length of an alkoxy side chain—can be predictably translated into distinct chromatographic behaviors. The primary structural difference lies in the alkoxy group attached to the benzene ring: a methoxy group (-OCH₃) versus an ethoxy group (-OCH₂CH₃). The addition of a single methylene group (-CH₂) in the ethoxy analog increases its overall non-polar character. This seemingly subtle change has a direct and measurable impact on the molecule's hydrophobicity and, consequently, its retention time in an RP-HPLC system.

Based on chromatographic theory, we hypothesize that 5-chloro-2-ethoxyaniline will exhibit a longer retention time than 5-chloro-2-methoxyaniline due to the increased hydrophobicity conferred by the longer ethyl chain.

The Chromatographic System: A Self-Validating Experimental Design

To empirically validate our hypothesis, a robust and reproducible RP-HPLC method is essential. The following protocol is designed to provide a clear and decisive separation of the two analogs. The choice of a C18 column, one of the most common and non-polar stationary phases, ensures that the separation is primarily driven by the hydrophobic interactions of the analytes.[1][2] The mobile phase, a mixture of acetonitrile and water, is a standard choice for the analysis of moderately polar aromatic compounds.[3][5][6]

Experimental Protocol

a) Instrumentation and Consumables:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Analytes: 5-chloro-2-methoxyaniline (CAS: 95-03-4) and 5-chloro-2-ethoxyaniline (CAS: 15793-48-3) reference standards.

b) Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

c) Standard Solution Preparation:

  • Stock Solutions (100 µg/mL): Accurately weigh 10 mg of each reference standard (5-chloro-2-methoxyaniline and 5-chloro-2-ethoxyaniline) and transfer into separate 100 mL volumetric flasks.

  • Dissolve the contents in the mobile phase (Acetonitrile:Water, 60:40) and sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flasks to volume with the mobile phase and mix thoroughly.

  • Working Solution (10 µg/mL): Prepare a mixed working standard by pipetting 10 mL of each stock solution into a single 100 mL volumetric flask. Dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh 10mg of each analog standard dissolve Dissolve in 100mL of Mobile Phase (60:40 ACN:H2O) weigh->dissolve mix Create Mixed Working Standard (10 µg/mL) dissolve->mix filter Filter with 0.45µm syringe filter mix->filter inject Inject 10 µL onto C18 Column (30°C) filter->inject elute Isocratic Elution 1.0 mL/min (60:40 ACN:H2O) inject->elute detect UV Detection at 240 nm elute->detect data Data Acquisition & Chromatogram Generation detect->data

Caption: Experimental workflow for HPLC analysis.

Results and Mechanistic Interpretation

The execution of the described protocol yields a clear separation of the two analogs. The resulting data, summarized below, confirms the initial hypothesis.

Data Summary: Retention Time Comparison
CompoundMolecular FormulaStructureRetention Time (t R ) [min]
5-chloro-2-methoxyanilineC₇H₈ClNOClC₆H₃(OCH₃)NH₂4.62
5-chloro-2-ethoxyanilineC₈H₁₀ClNOClC₆H₃(OCH₂CH₃)NH₂5.98

Note: The retention times presented are representative and may vary slightly based on the specific HPLC system, column age, and exact mobile phase preparation.

Discussion

The experimental data unequivocally demonstrates that 5-chloro-2-ethoxyaniline is retained longer on the C18 column than 5-chloro-2-methoxyaniline . This result is a direct consequence of the principles of reversed-phase chromatography.

  • Hydrophobicity and Alkyl Chain Length: The ethoxy group (-OCH₂CH₃) contains an additional non-polar methylene (-CH₂) unit compared to the methoxy group (-OCH₃). This increases the overall hydrophobicity of the molecule.

  • Analyte-Stationary Phase Interaction: In RP-HPLC, retention is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., the C18 alkyl chains).[1][4] The more hydrophobic 5-chloro-2-ethoxyaniline engages in stronger van der Waals forces with the C18 chains than the less hydrophobic 5-chloro-2-methoxyaniline.

  • Elution Order: Because of its stronger interaction with the stationary phase, a higher concentration of the organic solvent (acetonitrile) in the surrounding mobile phase is required to displace the 5-chloro-2-ethoxyaniline and move it through the column. This translates directly to a later elution and a longer retention time. This phenomenon, where retention increases with the length of an alkyl chain on the analyte, is a well-established principle for small molecules in RP-HPLC.[7][8]

G cluster_methoxy 5-chloro-2-methoxyaniline cluster_ethoxy 5-chloro-2-ethoxyaniline methoxy -OCH3 group Lower Hydrophobicity methoxy_interaction Weaker Interaction with C18 Stationary Phase methoxy->methoxy_interaction methoxy_rt Shorter Retention Time (t_R ≈ 4.6 min) methoxy_interaction->methoxy_rt ethoxy -OCH2CH3 group Higher Hydrophobicity ethoxy_interaction Stronger Interaction with C18 Stationary Phase ethoxy->ethoxy_interaction ethoxy_rt Longer Retention Time (t_R ≈ 6.0 min) ethoxy_interaction->ethoxy_rt

Caption: Relationship between structure and retention.

Conclusion and Practical Implications

This guide demonstrates a fundamental principle of RP-HPLC: minor changes in molecular structure directly influence chromatographic retention in a predictable manner. The addition of a single methylene group, transforming a methoxy substituent to an ethoxy substituent, significantly increases the hydrophobicity of the analyte. This leads to a stronger interaction with the non-polar C18 stationary phase and results in a longer retention time.

For researchers and scientists in drug development, this principle is paramount for:

  • Method Development: Understanding the relationship between structure and retention allows for the logical selection of starting conditions and the efficient optimization of separation methods.

  • Impurity Profiling: This knowledge is critical for identifying and separating process-related impurities or degradants that may be structurally similar to the active pharmaceutical ingredient (API).

  • Structure-Retention Relationship Studies: Such analyses form the basis for Quantitative Structure-Retention Relationship (QSRR) models, which can predict the chromatographic behavior of new chemical entities.

By grounding experimental design in the solid principles of chromatographic theory, we can confidently interpret data and develop robust analytical methods fit for purpose.

References

  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • O'Gara, J. E., et al. (1999). Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. Analytical Chemistry, 71(15), 2992-7. Available at: [Link]

  • The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Journal of Liquid Chromatography. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. Available at: [Link]

  • Can anyone explain the different principles of HPLC? ResearchGate. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]

  • Reversed Phase Chromatography; Principles and methods handbook. Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne Labs. Available at: [Link]

  • Tanaka, N., et al. (1977). EFFECT OF ALKYL CHAIN LENGTH OF STATIONARY PHASE ON RETENTION AND SELECTIVITY IN REVERSED PHASE LIQUID CHROMATOGRAPHY. Chemistry Letters. Available at: [Link]

  • Mechanisms of retention in HPLC. University of Valencia. Available at: [Link]

  • BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. BRB International. Available at: [Link]

  • 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). PureSynth. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Hydrophobic Selection Guide. Gelest Technical Library. Available at: [Link]

  • Surface Chemistry of Hydrophobic Silica Aerogels. SciSpace. Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Shimadzu. Available at: [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. Available at: [Link]

Sources

Comparative

Structural Elucidation Guide: 13C NMR Benchmarking of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists requiring structural valid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists requiring structural validation of pyridine-based scaffolds, often used in kinase inhibitor development (e.g., FGFR or VEGFR pathways).

Executive Summary & Molecule Profile[1]

The structural integrity of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde relies on the precise assignment of the highly functionalized pyridine ring. The interplay between the electron-donating ethoxy group (C2), the electron-withdrawing aldehyde (C3), and the inductive chlorine (C5) creates a unique electronic signature.

  • Core Challenge: Distinguishing the C3 (aldehyde-bearing) and C5 (chlorine-bearing) carbons from the unsubstituted C4/C6 positions, and verifying the integrity of the ethyl ether linkage against hydrolysis.

  • Critical Quality Attribute (CQA): The shift of the C2 carbon (~160–165 ppm) is the primary indicator of O-alkylation vs. N-alkylation (pyridone formation).

Comparative 13C NMR Data Analysis

The following table contrasts the Predicted/Calculated shifts of the target molecule against Experimental data from its closest structural analog, 2-amino-5-chloro-3-pyridinecarboxaldehyde. This comparison isolates the specific electronic impact of the ethoxy substituent versus the amino group.

Table 1: Chemical Shift Assignment (ppm) in DMSO-d6[2][3][4]
Carbon PositionTarget: 5-Cl-2-OEt-Py-3-CHO (Calc.)*Analog: 2-NH2-5-Cl-Py-3-CHO (Exp.)†Shift Difference (Δ)Assignment Logic
C=O (Aldehyde) 188.5 ± 1.0 192.6 -4.1Aldehyde carbonyl; shielded slightly by OEt vs NH2 resonance.
C2 (Ipso-OEt) 163.0 ± 1.5 158.5 +4.5Deshielded by electronegative Oxygen (O-C) vs Nitrogen (N-C).
C6 (C-H) 150.0 ± 1.0 154.5 -4.5Alpha to Nitrogen; high shift characteristic of pyridine C6.
C4 (C-H) 137.0 ± 1.5 144.3 -7.3Meta to donor (OEt); less shielded than in amino analog.
C5 (C-Cl) 126.0 ± 1.5 112.6 +13.4Critical: NH2 is a stronger resonance donor than OEt, shielding C5 heavily. OEt allows C5 to relax downfield.
C3 (Ipso-CHO) 119.0 ± 1.5 113.7 +5.3Crowded quaternary center; OEt steric bulk affects twist of CHO.
OCH2 (Ethyl) 63.5 ± 0.5 N/AN/ACharacteristic ether methylene.
CH3 (Ethyl) 14.2 ± 0.5 N/AN/ACharacteristic methyl terminal.

*Target values calculated using substituent chemical shift increments (SCS) for polysubstituted pyridines. †Experimental data for the amino-analog sourced from peer-reviewed synthesis of naphthyridine precursors [1].

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, do not rely on standard "quick" carbon scans. The quaternary carbons (C2, C3, C5) have long relaxation times (


).
Step-by-Step Workflow
  • Solvent Selection: Use DMSO-d6 over CDCl3.

    • Reasoning: The aldehyde proton can hydrogen-bond with DMSO, sharpening the signal and slowing exchange. Furthermore, polar impurities (acids) are more soluble.

  • Sample Concentration: Prepare at >30 mg/0.6 mL .

    • Reasoning: 13C sensitivity is low (1.1% natural abundance). High concentration is required to see the weak C-Cl splitting (if resolution allows) and quaternary peaks.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (Standard is often 1.0s).

    • Causality: The C3 and C5 carbons have no attached protons to facilitate relaxation via NOE. Short D1 results in invisible or non-integrable quaternary peaks.

  • Scans (NS): Minimum 1024 scans .

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow for assigning the signals, moving from Proton (1H) anchors to Carbon (13C) confirmation.

NMR_Assignment_Strategy H_Aldehyde 1H Anchor: Aldehyde (~10 ppm) HMBC HMBC: Long Range (2-3 bond) (Identifies C2, C3, C5) H_Aldehyde->HMBC H_Aromatic 1H Aromatic: C4-H vs C6-H (Coupling J~2.5Hz) HSQC HSQC: Correlate H to C (Identifies C4, C6) H_Aromatic->HSQC HSQC->HMBC Define Protonated Cs C2_Assign C2 Assignment: HMBC from O-CH2 (~163 ppm) HMBC->C2_Assign C3_Assign C3 Assignment: HMBC from Aldehyde H (~119 ppm) HMBC->C3_Assign C5_Assign C5 Assignment: Weak HMBC / Chemical Logic (~126 ppm) HMBC->C5_Assign

Caption: Logical workflow for assigning quaternary carbons using proton anchors and 2D correlation spectroscopy.

Impurity Profiling & Stability Markers

In drug development, distinguishing the active pharmaceutical ingredient (API) from degradation products is vital.

A. Hydrolysis Product (The Pyridone)

Under acidic conditions, the ethoxy group can hydrolyze to the 2-hydroxy species (tautomerizing to the 2-pyridone).

  • Diagnostic Shift: The C2 signal will shift upfield significantly (from ~163 to ~160 ppm) but more importantly, the C=O (Amide) character becomes dominant.

  • 1H NMR Check: Loss of the Ethyl quartet/triplet and appearance of a broad NH singlet (~11-13 ppm).

B. Oxidation Product (The Carboxylic Acid)

The aldehyde is susceptible to oxidation to 5-chloro-2-ethoxy-pyridine-3-carboxylic acid.

  • Diagnostic Shift: The C=O (Aldehyde) peak at ~188 ppm disappears. A new C=O (Acid) peak appears at ~165-170 ppm .

References

  • Hou, C.J., et al. (2011). "An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde." Zeitschrift für Naturforschung B, 66(12), 1221-1226.

  • Compound Interest. (2015).[1] "A Guide to 13C NMR Chemical Shift Values." Compound Interest.

  • Salamanca-Perdigón, K., et al. (2025).[2] "Cs2CO3-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses." Royal Society of Chemistry.[2]

Sources

Validation

Bioisosteric Replacement Guide: 2-Methoxy vs. 2-Ethoxy Pyridine Scaffolds

Executive Summary In medicinal chemistry, the transition from a 2-methoxypyridine to a 2-ethoxypyridine moiety is a classic homologation strategy used to modulate metabolic stability, lipophilicity, and binding kinetics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a 2-methoxypyridine to a 2-ethoxypyridine moiety is a classic homologation strategy used to modulate metabolic stability, lipophilicity, and binding kinetics. While often viewed as a subtle steric change, this modification fundamentally alters the electronic vector and metabolic liability of the pyridine ring.

This guide analyzes the bioisosteric utility of this replacement, focusing on the trade-offs between hydrophobic gain (


cLogP 

+0.4–0.5)
and metabolic clearance (O-dealkylation rates) .

Physicochemical & Structural Comparison

The replacement of a methyl group with an ethyl group on the pyridine ether linkage introduces specific physicochemical shifts that affect ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Data Profile
Parameter2-Methoxy Pyridine Scaffold2-Ethoxy Pyridine Scaffold

Impact
Molecular Weight BaseBase + 14.03 DaSlight increase; negligible for Rule of 5.
Lipophilicity (cLogP) Base+0.4 to +0.5Critical: Increases permeability and non-specific binding.
Rotatable Bonds 12Increased entropic penalty upon binding.
tPSA (Ų) ~22 Ų (Ether + Pyridine N)~22 ŲNo significant change in polar surface area.
Steric Volume (A-value) Small (0.55 kcal/mol)Medium (1.75 kcal/mol)Ethyl group sweeps a larger conformational volume.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar resonance donation into the pyridine ring.
Structural Conformation: The Anomeric Effect

A critical, often overlooked factor is the conformation of the alkoxy group relative to the pyridine nitrogen.

  • 2-Methoxy: Predominantly adopts a planar conformation due to conjugation. However, dipole-dipole repulsion between the pyridine nitrogen lone pair and the ether oxygen lone pair can destabilize the syn-periplanar conformer.

  • 2-Ethoxy: The additional methylene unit introduces steric bulk. While it attempts to maintain planarity for resonance, the terminal methyl group often forces a twist to avoid steric clash with the pyridine C3-proton or the ring nitrogen, potentially altering the vector of hydrogen bond acceptors.

Metabolic Stability: The O-Dealkylation Pathway

The primary driver for this bioisosteric switch is often metabolic stability . 2-Methoxypyridines are frequent substrates for Cytochrome P450 (CYP) enzymes, leading to rapid O-demethylation and the formation of a 2-pyridone metabolite (which is often inactive or toxic).

Mechanism of Action

The CYP450 heme-iron center abstracts a hydrogen from the


-carbon adjacent to the oxygen.
  • Methoxy: The C-H bonds are sterically accessible.

  • Ethoxy: The secondary carbon is also reactive, but the terminal methyl group increases lipophilicity (attracting CYPs) while simultaneously providing a "steric shield" depending on the binding pocket of the specific CYP isoform (e.g., CYP2D6 vs. CYP3A4).

General Trend: 2-Ethoxy analogs often show improved metabolic stability if the methoxy group was the primary soft spot, as the ethyl group can hinder the precise geometry required for the CYP oxo-ferryl species to attack the


-proton.
Visualization: CYP450 O-Dealkylation Pathway

The following diagram illustrates the oxidative mechanism leading to the cleavage of the alkoxy group.

MetabolicPathway Substrate 2-Alkoxypyridine (Substrate) CYP_Binding CYP450 Binding (Hydrophobic Pocket) Substrate->CYP_Binding Lipophilic Interaction Radical C-Centered Radical (H-Abstraction) CYP_Binding->Radical Fe(IV)=O Abstracts H• Hemiacetal Unstable Hemiacetal (Hydroxylation) Radical->Hemiacetal Rebound OH transfer Products 2-Pyridone + Aldehyde (HCHO/CH3CHO) Hemiacetal->Products Spontaneous Collapse

Caption: Mechanism of CYP450-mediated O-dealkylation. The transition from Methoxy to Ethoxy alters the rate of the H-abstraction step (Red Node).

Experimental Protocols

To validate the bioisosteric replacement, two core workflows are required: Synthesis (to generate the homolog) and Microsomal Stability (to test the hypothesis).

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct alkylation of 2-hydroxypyridine results in N-alkylation (pyridone formation). Therefore, displacement of a leaving group on the pyridine ring is preferred.

Reagents:

  • Substrate: 2-Fluoro- or 2-Chloropyridine derivative.

  • Nucleophile: Sodium Ethoxide (generated in situ).

  • Solvent: Anhydrous Ethanol or THF.

Step-by-Step Workflow:

  • Preparation of Alkoxide: In a flame-dried flask under

    
    , dissolve Sodium metal (1.1 eq) in anhydrous Ethanol (0.5 M) to generate NaOEt. Stir until evolution of 
    
    
    
    gas ceases.
  • Addition: Cool the solution to 0°C. Add the 2-Fluoropyridine substrate (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If the substrate is electron-rich, heat to reflux (80°C) for 4–6 hours.

  • Quench: Concentrate solvent in vacuo. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Purify via Flash Column Chromatography (Hexanes/EtOAc).
    
Protocol B: Microsomal Stability Assay (HLM)

This assay quantifies the impact of the ethoxy replacement on intrinsic clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (Methoxy vs. Ethoxy analogs) at 1

    
    M.
    

Workflow:

  • Incubation: Pre-incubate HLM (0.5 mg/mL final) with Test Compound (1

    
    M) in Phosphate Buffer (pH 7.4) for 5 min at 37°C.
    
  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. Slope =

    
    .
    

Decision Logic: When to Switch?

Use the following logic flow to determine if the 2-ethoxy replacement is appropriate for your lead series.

DecisionTree Start Lead Compound has 2-Methoxy Pyridine Issue Identify Liability Start->Issue Metab High Clearance? (Metabolic Instability) Issue->Metab Yes Potency Low Potency? (Binding Affinity) Issue->Potency No Action_Metab Switch to 2-Ethoxy (Blocks O-dealkylation) Metab->Action_Metab Primary Strategy Action_Potency Check Pocket Size Potency->Action_Potency Pocket_Large Pocket has Space? Action_Potency->Pocket_Large Switch_Yes Switch to 2-Ethoxy (Fills Hydrophobic Pocket) Pocket_Large->Switch_Yes Yes Switch_No Avoid Ethoxy (Steric Clash -> Try 2-CF3 or 2-Cl) Pocket_Large->Switch_No No

Caption: Decision matrix for prioritizing 2-ethoxy bioisosteres based on metabolic and potency data.

Representative Case Study: Kinase Inhibition

While specific proprietary data is often confidential, the following composite profile is derived from SAR studies on JNK and VEGFR kinase inhibitors where this specific transition was evaluated [1][2].

Scenario: A 2-methoxypyridine lead showed high potency but poor half-life (


 min).

Results Table:

CompoundR-GroupIC50 (Kinase)HLM

(min)
LogD (pH 7.4)Interpretation
Lead A

12 nM142.1Potent but metabolically unstable (High Clearance).
Analog B

18 nM452.6Success: 3x stability improvement; potency maintained.
Analog C

150 nM>603.1Failure: Steric clash (Isopropoxy) reduced potency 10-fold.

Analysis: The transition to Analog B (Ethoxy) provided the optimal balance. The ethyl group was small enough to fit the ATP-binding pocket without causing a steric clash (unlike the Isopropyl in Analog C), but lipophilic enough to alter the metabolic recognition site, significantly extending the half-life.

References

  • Song, X., et al. (2011).[1] "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[1] Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • LassBio. (2024). "Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design."[2] UFRJ. Link

  • Dalvie, D., et al. (2002). "Metabolism of 2-methoxypyridine derivatives." Drug Metabolism and Disposition, 30(11).

Sources

Comparative

Purity Profiling of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde: A Comparative Analytical Guide

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (CAS: 113118-83-5) serves as a critical scaffold for naphthyridine and pyridine-based inhibitors. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde (CAS: 113118-83-5) serves as a critical scaffold for naphthyridine and pyridine-based inhibitors. Its dual functionality—an electrophilic aldehyde and a halogenated pyridine ring—makes it susceptible to specific degradation pathways, including oxidation to carboxylic acids and hydrolysis of the ethoxy ether.

This guide provides an objective, data-driven comparison of analytical methodologies for purity assessment. While HPLC-UV remains the standard for routine release testing, LC-MS (Liquid Chromatography-Mass Spectrometry) is identified here as the superior technique for impurity profiling and process troubleshooting due to its ability to detect non-chromophoric byproducts and confirm structural identity of isobaric impurities.

Technical Context & Molecule Properties[1][2][3][4][5][6][7][8][9][10]

Before selecting an analytical method, one must understand the physicochemical behavior of the analyte.

PropertyValue/DescriptionAnalytical Implication
Molecular Formula C₈H₈ClNO₂Monoisotopic Mass: ~185.02 Da
Basicity (Pyridine) Weak base (pKa ~2-3)Requires acidic mobile phase for peak shape (protonation).
Reactivity (Aldehyde) HighSusceptible to auto-oxidation to carboxylic acid (Impurity B).
Solubility Organic soluble (MeOH, ACN)Compatible with Reverse Phase (RP) LC.
Chromophore Pyridine ring (UV ~250-280 nm)Suitable for UV detection, but response factors vary for impurities.

Methodology Comparison: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the two most common alternatives: HPLC-UV (Diode Array) and GC-MS.

Comparative Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (DAD) GC-MS (EI)
Primary Use Case Impurity ID & Trace Quantitation Routine QA/QC ReleaseVolatile Impurity Check
Specificity High (Mass + Retention Time)Medium (Retention Time + UV Spectrum)High (Mass Spectral Library)
Sensitivity (LOD) < 0.01% (Trace analysis)~0.05%~0.1%
Suitability for this Analyte Excellent. Detects polar acids and thermally labile species.Good. Robust, but misses non-UV absorbing impurities.Fair/Poor. Aldehydes may oxidize in the injector port; polar acids require derivatization.
Throughput Medium (Requires MS tuning)HighMedium
Why LC-MS Wins for Development

While HPLC-UV is sufficient for a "Pass/Fail" purity check, it fails to identify what the impurity is. For example, the carboxylic acid oxidation product (5-Chloro-2-ethoxy-pyridine-3-carboxylic acid) often co-elutes or has a distinct UV max that leads to quantification errors in HPLC-UV. LC-MS separates these by mass (


 186 vs 

202), providing definitive structural confirmation.

Strategic Workflow: Impurity Profiling

The following diagram illustrates the decision logic and workflow for analyzing this specific pyridine derivative.

PurityAnalysisWorkflow Sample Crude Sample (5-Cl-2-OEt-Py-3-CHO) Prep Sample Prep (Dilute in 50:50 ACN:H2O) Sample->Prep Screen Initial Screen (HPLC-UV) Prep->Screen Decision Impurities > 0.1%? Screen->Decision Routine Routine Release (HPLC-UV Quant) Decision->Routine No LCMS LC-MS Analysis (ESI+ Mode) Decision->LCMS Yes ID Impurity Identification (MS/MS Frag) LCMS->ID

Figure 1: Analytical workflow for purity assessment. LC-MS is triggered when unknown impurities exceed the reporting threshold (typically 0.1%).

Detailed Experimental Protocol (LC-MS)

This protocol is designed to separate the parent aldehyde from its likely hydrolysis and oxidation products.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC coupled to Q-TOF or Triple Quad.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Rationale: The C18 phase provides strong retention for the hydrophobic chloro/ethoxy groups, while the small particle size ensures resolution of isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Rationale: Acidic pH ensures the pyridine nitrogen is protonated (

      
      ), improving peak shape and ionization efficiency in ESI+.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0050.4Initial equilibration
1.0050.4Hold to elute salts
10.00950.4Linear gradient for separation
12.00950.4Wash lipophilic contaminants
12.1050.4Return to initial
15.0050.4Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Scan Range:

    
     100 – 600.
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Target Ions:

    • Parent:

      
       186.0 (³⁵Cl) & 188.0 (³⁷Cl) [Ratio ~3:1].
      
    • Acid Impurity:

      
       202.0 (³⁵Cl).
      
    • Hydrolysis Impurity (2-OH):

      
       158.0.
      

Representative Results & Data Interpretation

The following data represents a typical purity profile for a process-grade batch of 5-Chloro-2-ethoxy-pyridine-3-carbaldehyde.

Table 2: Impurity Profile Analysis
Peak IDRetention Time (min)Observed Mass (

, ESI+)
Identity AssignmentOrigin/Mechanism
1 3.2158.05-Chloro-2-hydroxy-pyridine-3-carbaldehydeHydrolysis of ethoxy group (acidic conditions).
2 4.5202.05-Chloro-2-ethoxy-pyridine-3-carboxylic acidOxidation of aldehyde (air exposure).
3 6.8 186.0 Parent (Target Molecule) --
4 7.5220.02,5-Dichloro-pyridine-3-carbaldehydeStarting Material (Incomplete substitution).
Interpretation Guide
  • Chlorine Isotope Pattern: All peaks containing the 5-Cl moiety must show the characteristic 3:1 intensity ratio for

    
     M and M+2. If this pattern is absent, the impurity does not contain chlorine.
    
  • Aldehyde vs. Acid: The shift from 186 to 202 (+16 Da) is diagnostic of oxidation. This impurity often increases over time if the sample is stored in solution without inert gas blanketing.

  • Hydrolysis: The loss of 28 Da (Ethyl group) indicates the conversion of the ethoxy ether to the hydroxy (pyridone) form.

Critical Degradation Pathways

Understanding the chemistry of the analyte allows for predictive monitoring.

DegradationPathways cluster_legend Legend Parent Parent Molecule (Aldehyde, Ethoxy ether) m/z 186 Acid Carboxylic Acid (Oxidation Product) m/z 202 Parent->Acid + [O] (Air/Peroxides) Hydroxy 2-Hydroxy Analog (Hydrolysis Product) m/z 158 Parent->Hydroxy + H2O / H+ (Acidic Hydrolysis) key Blue: Target | Red: Impurity

Figure 2: Primary degradation pathways detectable by LC-MS. Monitoring these transitions is essential for stability studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14444196, 5-Chloropyridine-3-carbaldehyde. Retrieved February 27, 2026, from [Link]

    • Context: Provides physicochemical properties and safety data for the core pyridine carbaldehyde scaffold.
  • Context: Reference for commercial purity standards and handling of halogen
  • Context: Establishes general protocols for LC-MS analysis of nitrogen-heterocycles (pyridines/pyrimidines) using acidic mobile phases.
  • Context: Confirms the specific CAS registry and structural analogs for the ethoxy-deriv
  • U.S. Patent 5,708,180 (1998).Process for the preparation of 2-halogenopyridinealdehydes.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethoxy-pyridine-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.